Product packaging for 19-Oxononadecanoic acid(Cat. No.:)

19-Oxononadecanoic acid

Cat. No.: B15231200
M. Wt: 312.5 g/mol
InChI Key: JLQXUMTUWRGNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

19-Oxononadecanoic acid is a useful research compound. Its molecular formula is C19H36O3 and its molecular weight is 312.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O3 B15231200 19-Oxononadecanoic acid

Properties

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

19-oxononadecanoic acid

InChI

InChI=1S/C19H36O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h18H,1-17H2,(H,21,22)

InChI Key

JLQXUMTUWRGNMR-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCC=O)CCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Putative Natural Occurrence of 19-Oxononadecanoic Acid in Plants: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the theoretical basis for the natural occurrence of 19-oxononadecanoic acid in plants. While direct empirical evidence of its presence remains to be established, this document outlines a plausible biosynthetic pathway via the omega-oxidation of nonadecanoic acid, a known plant fatty acid. The potential role of this compound as an intermediate in the formation of cutin and suberin monomers is also discussed. This whitepaper aims to provide a scientific framework to stimulate further research into the identification and characterization of this and other long-chain oxo-fatty acids in the plant kingdom.

Introduction

Long-chain fatty acids and their derivatives are fundamental components of plant lipids, serving crucial roles in energy storage, membrane structure, and the formation of protective barriers. Among the myriad of fatty acid modifications, oxidation is a key process that generates a diverse array of bioactive molecules and structural monomers. This document focuses on the hypothetical presence of this compound, a C19 oxo-fatty acid, in plants. Although its direct isolation from plant tissues has not been reported in scientific literature, its existence as a transient intermediate in the well-established omega-oxidation pathway of long-chain fatty acids is scientifically plausible.

Nonadecanoic acid (C19:0), the precursor to this compound, is a known constituent of some plant oils and fats, albeit typically in low concentrations.[1] The omega-oxidation pathway, which involves the oxidation of the terminal methyl group of a fatty acid, is a critical metabolic route in plants for the biosynthesis of ω-hydroxy fatty acids and α,ω-dicarboxylic acids.[2][3] These compounds are the primary building blocks of the biopolymers cutin and suberin, which form protective layers on the surfaces of aerial and subterranean plant organs, respectively.[4][5]

This whitepaper will provide a detailed overview of the proposed biosynthetic pathway of this compound, summarize the composition of related plant polymers, and present a hypothetical experimental protocol for its detection and quantification.

Proposed Biosynthetic Pathway: Omega-Oxidation of Nonadecanoic Acid

The omega-oxidation of fatty acids is a three-step enzymatic process that occurs in the endoplasmic reticulum.[6] This pathway is crucial for the production of monomers required for the synthesis of cutin and suberin.[2] The proposed pathway for the conversion of nonadecanoic acid to this compound and subsequently to nonadecanedioic acid is as follows:

  • ω-Hydroxylation: The first and rate-limiting step is the hydroxylation of the terminal methyl group (ω-carbon) of nonadecanoic acid to form 19-hydroxynonadecanoic acid. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.[7][8][9] These enzymes are known to act on a range of long-chain fatty acids.

  • Oxidation to an Aldehyde: The newly formed hydroxyl group of 19-hydroxynonadecanoic acid is then oxidized to an aldehyde, yielding this compound. This step is catalyzed by an alcohol dehydrogenase.[10][11]

  • Oxidation to a Carboxylic Acid: The final step involves the oxidation of the aldehyde group of this compound to a carboxylic acid, resulting in the formation of the α,ω-dicarboxylic acid, nonadecanedioic acid. This reaction is catalyzed by an aldehyde dehydrogenase.[10][12]

This pathway is well-documented for other long-chain fatty acids, such as palmitic acid (C16) and stearic acid (C18), which are major components of cutin and suberin. Given the presence of nonadecanoic acid in plants, it is highly probable that it can also serve as a substrate for this pathway, with this compound being a key, albeit likely transient, intermediate.

omega_oxidation_pathway nonadecanoic_acid Nonadecanoic Acid hydroxy_acid 19-Hydroxynonadecanoic Acid nonadecanoic_acid->hydroxy_acid Cytochrome P450 Monooxygenase oxo_acid This compound hydroxy_acid->oxo_acid Alcohol Dehydrogenase dicarboxylic_acid Nonadecanedioic Acid oxo_acid->dicarboxylic_acid Aldehyde Dehydrogenase cutin_suberin Cutin and Suberin Monomer Pool dicarboxylic_acid->cutin_suberin

Proposed biosynthetic pathway of this compound via omega-oxidation.

Quantitative Data on Related Plant Biopolymer Monomers

Direct quantitative data for this compound in plants is not available. However, analysis of the monomeric composition of cutin and suberin from various plant species reveals the presence of a variety of ω-hydroxy and α,ω-dicarboxylic acids, which are the products of the omega-oxidation pathway. The following table summarizes the typical long-chain fatty acid derivatives found in these polymers, providing a context for the potential incorporation of C19 derivatives.

Monomer ClassCarbon Chain LengthsRepresentative Plant SpeciesReference
ω-Hydroxy Fatty AcidsC16, C18, C22, C24Arabidopsis thaliana, Solanum lycopersicum (tomato)[4][13]
α,ω-Dicarboxylic AcidsC16, C18, C22Arabidopsis thaliana, Camelina sativa[4][14]
Mid-chain Hydroxy/Epoxy Fatty AcidsC16, C18Solanum lycopersicum (tomato), Citrus paradisi (grapefruit)[4]
Very-Long-Chain Fatty AcidsC20-C30Arabidopsis thaliana, Brassica napus (rapeseed)[4][5]
Fatty AlcoholsC18-C30Arabidopsis thaliana, Solanum tuberosum (potato)[4]

Hypothetical Experimental Protocols

The identification and quantification of the putative this compound in plant tissues would require specialized analytical techniques commonly used for the analysis of lipid monomers. The following is a proposed experimental workflow.

Extraction and Depolymerization of Cutin and Suberin
  • Tissue Collection and Preparation: Collect fresh plant tissue (e.g., leaves, roots, or seeds). The tissue should be immediately frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. The dried tissue is then ground to a fine powder.

  • Solvent Extraction of Free Lipids: The powdered tissue is exhaustively extracted with a series of organic solvents (e.g., chloroform, methanol) to remove soluble lipids such as waxes, free fatty acids, and membrane lipids.[1][15]

  • Depolymerization: The remaining insoluble residue, containing cutin and/or suberin, is subjected to transesterification to break the ester bonds of the polymer and release the constituent monomers. A common method is refluxing with 1.25 M HCl in methanol or with boron trifluoride in methanol (BF3-MeOH).[1][16] This process will convert the carboxylic acid and any ester linkages to methyl esters.

Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Extraction of Monomers: The depolymerized monomers (as methyl esters) are extracted from the reaction mixture into an organic solvent such as n-hexane.

  • Derivatization: To increase the volatility of the monomers for GC analysis, any free hydroxyl and aldehyde groups are derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[17][18] The aldehyde group of this compound methyl ester would be converted to a more stable derivative.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatography (GC): The different monomers are separated based on their boiling points and polarity on a capillary column.

    • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to spectral libraries or by interpretation of the fragmentation pattern. The mass spectrum of the derivatized this compound methyl ester would be expected to show characteristic fragments corresponding to its structure.

  • Quantification: Quantification can be achieved by adding a known amount of an internal standard (e.g., a deuterated fatty acid or a fatty acid with an odd number of carbons not expected to be in the sample) prior to the extraction process.[19] The peak area of the target analyte is compared to the peak area of the internal standard to calculate its concentration.

experimental_workflow start Plant Tissue Collection homogenization Homogenization and Lyophilization start->homogenization delipidation Solvent Extraction of Free Lipids homogenization->delipidation depolymerization Depolymerization (Transesterification) delipidation->depolymerization extraction Extraction of Monomers depolymerization->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms end Identification and Quantification gcms->end

Proposed experimental workflow for the analysis of this compound.

Conclusion and Future Directions

While the natural occurrence of this compound in plants has not been directly demonstrated, there is a strong theoretical foundation for its existence as an intermediate in the omega-oxidation of nonadecanoic acid. This pathway is integral to the biosynthesis of cutin and suberin, essential protective polymers in plants. The lack of detection to date may be due to its low abundance and transient nature as a metabolic intermediate.

The experimental protocols outlined in this whitepaper provide a roadmap for researchers to investigate the presence of this compound and other novel oxo-fatty acids in plant tissues. The successful identification and quantification of this compound would not only fill a gap in our understanding of plant lipid metabolism but could also open new avenues for research into the structure and properties of plant biopolymers. Furthermore, given the known biological activities of various fatty acid derivatives, the discovery of novel oxo-fatty acids in plants could have implications for drug development and biotechnology. Future research should focus on sensitive analytical techniques and the selection of plant species known to produce significant amounts of long-chain fatty acids for their cutin and suberin.

References

19-Oxononadecanoic acid biosynthesis pathway in microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Putative Biosynthesis of 19-Oxononadecanoic Acid in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a long-chain oxo-fatty acid with potential applications in various fields, leveraging its bifunctional nature with a terminal aldehyde and a terminal carboxylic acid. While the microbial production of a wide array of fatty acid derivatives has been explored, the specific biosynthetic pathway for this compound is not well-documented. This technical guide outlines a putative biosynthetic pathway for this compound in microorganisms, constructed from established principles of microbial fatty acid synthesis and oxidation. This document provides a theoretical framework to guide research and development efforts toward the microbial production of this and similar long-chain oxo-fatty acids. The proposed pathway begins with the synthesis of the C19 precursor, nonadecanoic acid, followed by a modified ω-oxidation process.

Putative Biosynthetic Pathway

The proposed biosynthesis of this compound is a two-stage process: (1) the de novo synthesis of the nonadecanoic acid backbone, and (2) the terminal oxidation of nonadecanoic acid to yield the final product.

De Novo Biosynthesis of Nonadecanoic Acid (C19:0)

Microorganisms synthesize fatty acids through the fatty acid synthase (FAS) system. The production of an odd-chain fatty acid like nonadecanoic acid typically starts with a three-carbon primer, propionyl-CoA, instead of the usual two-carbon primer, acetyl-CoA. Oleaginous bacteria of the genus Rhodococcus are known for their ability to produce significant quantities of odd-numbered fatty acids.

The synthesis proceeds as follows:

  • Initiation: The process begins with the condensation of a propionyl-CoA starter unit with malonyl-ACP.

  • Elongation: The fatty acid chain is elongated by the iterative addition of two-carbon units from malonyl-CoA. This cycle involves four key reactions: condensation, reduction, dehydration, and another reduction.

  • Termination: After eight rounds of elongation, the C19 acyl-ACP is released, typically as a free fatty acid or acyl-CoA, resulting in nonadecanoic acid.

G cluster_fas Fatty Acid Synthase (FAS) Complex Propionyl-CoA Propionyl-CoA Elongation_Cycles 8x Elongation Cycles (Condensation, Reduction, Dehydration, Reduction) Propionyl-CoA->Elongation_Cycles Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycles Extender Units Nonadecanoyl-ACP Nonadecanoyl-ACP Elongation_Cycles->Nonadecanoyl-ACP Thioesterase Thioesterase Nonadecanoyl-ACP->Thioesterase Nonadecanoic_Acid Nonadecanoic_Acid Thioesterase->Nonadecanoic_Acid Hydrolysis

Caption: De novo biosynthesis of the nonadecanoic acid precursor.
Terminal ω-Oxidation to this compound

The conversion of nonadecanoic acid to this compound is proposed to occur via a modified ω-oxidation pathway, which targets the terminal methyl group (the ω-carbon). This pathway is known to occur in the endoplasmic reticulum of eukaryotic cells and has been identified in various bacteria.[1] The key is the termination of the oxidation at the aldehyde stage, preventing further oxidation to a dicarboxylic acid.

The proposed steps are:

  • Terminal Hydroxylation: A cytochrome P450 monooxygenase or an alkane hydroxylase (AlkB) introduces a hydroxyl group at the C19 position of nonadecanoic acid, forming 19-hydroxynonadecanoic acid. These enzymes are known to be involved in the terminal oxidation of long-chain n-alkanes.[2]

  • Oxidation to Aldehyde: A long-chain alcohol dehydrogenase oxidizes the terminal hydroxyl group of 19-hydroxynonadecanoic acid to an aldehyde, yielding this compound. Several microorganisms possess alcohol dehydrogenases capable of acting on long-chain fatty alcohols.[3]

It is critical to select or engineer a microbial host where the subsequent oxidation of the terminal aldehyde to a carboxylic acid by an aldehyde dehydrogenase is minimized or absent.[4][5]

G Nonadecanoic_Acid Nonadecanoic_Acid Enzyme1 Cytochrome P450 Monooxygenase or Alkane Hydroxylase (AlkB) Nonadecanoic_Acid->Enzyme1 Intermediate 19-Hydroxynonadecanoic Acid Enzyme1->Intermediate Hydroxylation (O2, NADPH) Enzyme2 Long-Chain Alcohol Dehydrogenase Intermediate->Enzyme2 Final_Product This compound Enzyme2->Final_Product Oxidation (NAD+)

Caption: Putative ω-oxidation pathway for this compound.

Key Enzymes and Their Characteristics

The successful microbial production of this compound hinges on the activity and specificity of the enzymes in the ω-oxidation pathway. The following table summarizes the key enzyme families and their relevant characteristics.

Enzyme ClassGene/Enzyme ExampleOrganism ExampleSubstrate Range/Notes
Cytochrome P450 Monooxygenase CYP4A, CYP4F subfamiliesVertebrates (for ω-oxidation)Known to hydroxylate the ω-carbon of medium to long-chain fatty acids.[6]
Alkane Hydroxylase AlkBPseudomonas putida GPo1Primarily acts on C5-C12 alkanes, but mutants with altered specificity for longer chains exist.[7] Other AlkB homologs can oxidize alkanes longer than C12.[7]
Long-Chain Alcohol Dehydrogenase PsADHPantoea sp. strain 7-4Can oxidize 1-tetradecanol (C14) to tetradecanal.[3][4]
Aldehyde Dehydrogenase (to be avoided) FAldDHMarinobacter aquaeolei VT8, Acinetobacter baylyiActs on a range of aldehydes, including long-chain ones like hexadecanal, oxidizing them to fatty acids.[8]

Experimental Protocols

The following are generalized protocols for assaying the activity of the key enzymes in the putative biosynthetic pathway. These protocols can be adapted for specific microbial systems.

Cytochrome P450/Alkane Hydroxylase Activity Assay

This assay measures the consumption of the cofactor NADPH, which is indicative of monooxygenase activity.

  • Principle: The enzyme utilizes NADPH to incorporate one atom of molecular oxygen into the substrate. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • NADPH stock solution (10 mM)

    • Substrate stock solution (e.g., nonadecanoic acid, 10 mM in a suitable solvent like DMSO)

    • Microsomal preparation or purified enzyme solution

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and the enzyme solution.

    • Add the substrate (nonadecanoic acid) to a final concentration of 50-100 µM.

    • Initiate the reaction by adding NADPH to a final concentration of 0.2 mM.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADPH consumption is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

  • Product Confirmation: The formation of 19-hydroxynonadecanoic acid should be confirmed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after extraction and derivatization of the reaction mixture.

Long-Chain Alcohol Dehydrogenase Activity Assay

This assay measures the formation of the cofactor NADH, which results from the oxidation of the alcohol substrate.

  • Principle: The enzyme oxidizes the hydroxyl group of the substrate to an aldehyde, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • Sodium pyrophosphate buffer (100 mM, pH 9.2)

    • NAD+ stock solution (25 mM)

    • Substrate stock solution (e.g., 19-hydroxynonadecanoic acid, 10 mM in a suitable solvent)

    • Cell-free extract or purified enzyme solution

  • Procedure:

    • In a cuvette, combine the sodium pyrophosphate buffer, NAD+ solution, and substrate solution (e.g., 19-hydroxynonadecanoic acid).

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the enzyme solution.

    • Immediately record the increase in absorbance at 340 nm over several minutes.

    • Calculate the rate of NADH formation using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹).

  • Product Confirmation: The formation of this compound should be confirmed by GC-MS or HPLC.

G cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Analysis Microbe Microorganism Culture Extract Cell-Free Extract or Microsomal Fraction Microbe->Extract Purify Enzyme Purification (Optional) Extract->Purify Assay1 Monooxygenase Assay (Substrate: Nonadecanoic Acid) Purify->Assay1 Assay2 Alcohol Dehydrogenase Assay (Substrate: 19-Hydroxynonadecanoic Acid) Purify->Assay2 Spectro Spectrophotometry (NAD(P)H at 340 nm) Assay1->Spectro Chromo Chromatography (GC-MS, HPLC) Assay1->Chromo Product ID Assay2->Spectro Assay2->Chromo Product ID

Caption: General experimental workflow for enzyme characterization.

Conclusion

This technical guide presents a putative biosynthetic pathway for this compound in microorganisms, based on the well-established pathways of odd-chain fatty acid synthesis and terminal ω-oxidation. The key to successful production lies in the identification and engineering of a microbial host that expresses the necessary enzymes for the initial hydroxylation and subsequent oxidation to a terminal aldehyde, while minimizing the further oxidation to a dicarboxylic acid. The genera Rhodococcus and Pseudomonas are promising starting points due to their robust fatty acid metabolism.[1][3] The provided experimental protocols offer a foundation for the characterization of the required enzymatic activities. Further research into the substrate specificity of long-chain fatty acid modifying enzymes and metabolic engineering to control the flux through the ω-oxidation pathway will be crucial for the development of a microbial cell factory for this compound production.

References

The Discovery, Isolation, and Characterization of 19-Oxononadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxononadecanoic acid, a C19 long-chain fatty acid featuring a terminal aldehyde group, represents a molecule of significant interest for its potential biological activities. While direct literature on its discovery and isolation is scarce, its structural relationship to other naturally occurring oxo-fatty acids suggests potential endogenous roles and therapeutic applications. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed experimental protocols for its isolation and characterization, and a discussion of its potential biological significance based on related compounds.

Introduction

Long-chain fatty acids and their derivatives are fundamental components of cellular structures and play crucial roles in signaling pathways. The introduction of an oxo group, specifically a terminal aldehyde, can significantly alter the physicochemical properties and biological activity of these molecules. While the existence of ω-1 oxo fatty acids has been reported in organisms like Legionella, specific information regarding this compound is not prevalent in current scientific literature.[1] This guide, therefore, aims to provide a foundational resource for researchers interested in exploring this potentially novel bioactive lipid.

Proposed Synthesis of this compound

Due to the lack of a described natural source with abundant this compound, a targeted synthetic approach is the most viable method for obtaining this compound for research purposes. The most logical precursor for this synthesis is 19-hydroxynonadecanoic acid, which can be oxidized to the desired aldehyde.

Synthesis Workflow

The following diagram illustrates the proposed synthetic and purification workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Precursor 19-Hydroxynonadecanoic Acid Oxidation Oxidation (e.g., PCC, Swern) Precursor->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purity_Analysis Purity Assessment (TLC, GC-MS) Column_Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Oxidation of 19-Hydroxynonadecanoic Acid

Objective: To synthesize this compound via the oxidation of 19-hydroxynonadecanoic acid.

Materials:

  • 19-Hydroxynonadecanoic acid

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Dichloromethane (anhydrous)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware and equipment

Procedure (using PCC):

  • Dissolve 19-hydroxynonadecanoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridinium chlorochromate (PCC) in a single portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

Isolation and Purification

A general protocol for the isolation of long-chain fatty acids from a biological matrix is presented here, which can be adapted for a hypothetical natural source of this compound.

Experimental Protocol: Extraction and Purification

Objective: To extract and purify this compound from a hypothetical biological source.

Materials:

  • Lyophilized biological sample

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate gradient)

Procedure:

  • Extraction: Homogenize the lyophilized sample with a chloroform:methanol (2:1) mixture. After vigorous mixing, centrifuge the sample to separate the layers.

  • Phase Separation: Collect the lower organic phase. Wash the organic phase with a 0.9% NaCl solution to remove water-soluble contaminants.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the extract under reduced pressure.

  • Column Chromatography: Resuspend the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column pre-equilibrated with the same solvent.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired compound. Combine the pure fractions and evaporate the solvent.

Characterization and Data Presentation

The following table summarizes the expected quantitative data for this compound based on its chemical structure and data from similar long-chain fatty acids.

ParameterExpected ValueMethod of Analysis
Molecular Formula C₁₉H₃₆O₃Mass Spectrometry
Molecular Weight 312.49 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point Expected to be slightly lower than nonadecanoic acid (68-70 °C)Differential Scanning Calorimetry (DSC)
¹H NMR (CDCl₃, ppm) ~9.76 (t, 1H, -CHO), ~2.42 (dt, 2H, -CH₂CHO), ~2.35 (t, 2H, -CH₂COOH), ~1.6 (m, 4H), ~1.25 (s, 26H), ~0.88 (t, 3H, terminal CH₃ if precursor is not fully oxidized)Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (CDCl₃, ppm) ~202.9 (-CHO), ~179.5 (-COOH), ~43.9 (-CH₂CHO), ~34.1 (-CH₂COOH), ~22.0-31.9 (methylene chain)NMR Spectroscopy
IR (KBr, cm⁻¹) ~2918, 2849 (C-H stretch), ~2720 (aldehyde C-H), ~1730 (C=O aldehyde), ~1705 (C=O carboxylic acid), ~1465 (C-H bend)Infrared (IR) Spectroscopy
Mass Spectrum (m/z) [M-H]⁻ at 311.26, characteristic fragmentation patternMass Spectrometry (MS)

Potential Biological Significance and Signaling Pathways

While no signaling pathways have been definitively associated with this compound, its structure as a long-chain fatty acid with a reactive aldehyde group suggests potential interactions with various cellular targets. Aldehydic lipids are known to form Schiff bases with proteins and can modulate the activity of enzymes and receptors.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound could act as a signaling molecule, based on the known actions of other fatty acids.

Signaling_Pathway ONA 19-Oxononadecanoic Acid (ONA) Receptor Membrane/Nuclear Receptor (e.g., PPAR) ONA->Receptor Binds to Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Leads to Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound remains a largely unexplored long-chain fatty acid. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce and characterize this molecule. Future studies are warranted to elucidate its natural occurrence, biosynthetic pathways, and precise biological functions, which could open new avenues in lipid research and drug development.

References

Synthesis of 19-Oxononadecanoic Acid: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for obtaining 19-oxononadecanoic acid, a valuable long-chain fatty acid derivative for various research purposes. The focus is on a practical and reproducible method starting from a commercially available precursor. This document details the proposed synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound is a bifunctional molecule containing a terminal aldehyde and a terminal carboxylic acid, separated by a seventeen-carbon chain. This unique structure makes it a valuable building block in the synthesis of complex lipids, polymers, and other specialty chemicals. Its potential applications in biomedical research and drug development are areas of growing interest. This guide outlines a robust synthetic strategy for its preparation on a laboratory scale.

Proposed Synthetic Pathway

The most practical and efficient synthesis of this compound is achieved through the selective oxidation of the commercially available 19-hydroxynonadecanoic acid. This method avoids the challenges associated with finding a suitable long-chain unsaturated fatty acid for an ozonolysis-based approach. The selective oxidation of the primary hydroxyl group in the presence of a carboxylic acid can be accomplished using several mild and efficient modern oxidation reagents.

Synthesis_Pathway Start 19-Hydroxynonadecanoic Acid Intermediate Start->Intermediate Selective Oxidation (DMP, Swern, or PCC) Product This compound Intermediate->Product

Caption: Synthetic route to this compound.

Experimental Protocols

Three reliable methods for the selective oxidation of 19-hydroxynonadecanoic acid are presented below. These protocols are based on well-established oxidation reactions in organic synthesis. Researchers should select the method that best suits their laboratory capabilities and safety protocols.

Note on Protecting Groups: While the following methods are known for their high chemoselectivity, protection of the carboxylic acid moiety (e.g., as a methyl or ethyl ester) can be considered if competitive reactions are observed. However, for these mild oxidation conditions, protection is often not necessary.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes. It is performed under neutral conditions at room temperature.[1][2]

Reaction Scheme:

HO-(CH₂)₁₈-COOH + DMP → OHC-(CH₂)₁₇-COOH

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity
19-Hydroxynonadecanoic Acid314.501.0 g (3.18 mmol)
Dess-Martin Periodinane (DMP)424.141.5 eq (2.02 g, 4.77 mmol)
Dichloromethane (DCM), anhydrous84.9350 mL
Sodium bicarbonate (NaHCO₃), saturated solution84.01As needed
Sodium thiosulfate (Na₂S₂O₃), 10% solution158.11As needed
Diethyl ether74.12For extraction
Anhydrous magnesium sulfate (MgSO₄)120.37For drying

Procedure:

  • To a stirred solution of 19-hydroxynonadecanoic acid in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (DMP) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method B: Swern Oxidation

The Swern oxidation is another mild and highly effective method for converting primary alcohols to aldehydes. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3]

Reaction Scheme:

HO-(CH₂)₁₈-COOH + (COCl)₂, DMSO, Et₃N → OHC-(CH₂)₁₇-COOH

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity
19-Hydroxynonadecanoic Acid314.501.0 g (3.18 mmol)
Oxalyl chloride126.931.5 eq (0.42 mL, 4.77 mmol)
Dimethyl sulfoxide (DMSO), anhydrous78.133.0 eq (0.68 mL, 9.54 mmol)
Triethylamine (Et₃N)101.195.0 eq (2.22 mL, 15.9 mmol)
Dichloromethane (DCM), anhydrous84.9360 mL
Water18.02For quenching
Diethyl ether74.12For extraction
Anhydrous sodium sulfate (Na₂SO₄)142.04For drying

Procedure:

  • In a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • Stir the mixture for 10-15 minutes at -78 °C.

  • Add a solution of 19-hydroxynonadecanoic acid in anhydrous DCM dropwise, keeping the internal temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine to the reaction mixture, which may cause it to become thick.

  • Allow the reaction to warm to room temperature over 30-60 minutes.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Method A.

Method C: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and selective oxidizing agent for the conversion of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous organic solvent.[4][5]

Reaction Scheme:

HO-(CH₂)₁₈-COOH + PCC → OHC-(CH₂)₁₇-COOH

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity
19-Hydroxynonadecanoic Acid314.501.0 g (3.18 mmol)
Pyridinium Chlorochromate (PCC)215.561.5 eq (1.03 g, 4.77 mmol)
Dichloromethane (DCM), anhydrous84.9350 mL
Celite® or Silica GelN/AEqual weight to PCC
Diethyl ether74.12For filtration
Anhydrous magnesium sulfate (MgSO₄)120.37For drying

Procedure:

  • To a suspension of PCC and Celite® (or silica gel) in anhydrous DCM, add a solution of 19-hydroxynonadecanoic acid in anhydrous DCM. The Celite® helps to prevent the formation of a tarry residue and simplifies the work-up.[6]

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing the pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography as described in Method A.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic methods. Expected yields are based on literature precedents for similar oxidations of long-chain alcohols.

MethodOxidizing AgentMolar Eq. of OxidantTypical SolventReaction Temp. (°C)Typical Reaction Time (h)Expected Yield (%)
ADess-Martin Periodinane1.5DCMRoom Temp.1 - 385 - 95
BSwern Oxidation1.5 (Oxalyl Chloride)DCM-78 to Room Temp.1 - 280 - 95
CPyridinium Chlorochromate1.5DCMRoom Temp.2 - 470 - 85

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound via selective oxidation.

Workflow Start Start with 19-Hydroxynonadecanoic Acid Reaction Perform Selective Oxidation (DMP, Swern, or PCC) Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Work-up and Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Pure Product (NMR, MS, IR) Purification->Characterization Product This compound Characterization->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides detailed and practical methodologies for the synthesis of this compound for research applications. The selective oxidation of commercially available 19-hydroxynonadecanoic acid is presented as the most viable route, with three reliable protocols detailed. The choice of method will depend on the specific laboratory setup and researcher's preference. The information provided herein should enable researchers to successfully synthesize and purify this valuable bifunctional long-chain fatty acid.

References

The Unexplored Potential of 19-Oxononadecanoic Acid: A Technical Guide for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature and databases currently lack specific experimental data on the biological role of 19-Oxononadecanoic acid. This document, therefore, presents a forward-looking technical guide for researchers, scientists, and drug development professionals, hypothesizing potential roles based on structurally related compounds and outlining a proposed research framework. All discussions of signaling pathways and experimental data are based on analogous molecules and should be considered speculative in the context of this compound until direct experimental validation is achieved.

Introduction

This compound is a long-chain oxo fatty acid. While its parent molecule, nonadecanoic acid, is a naturally occurring saturated fatty acid found in various plants, bacteria, and animals, the biological significance of its 19-oxo derivative remains largely uninvestigated. The presence of a ketone group at the omega-1 position suggests potential for unique biochemical interactions and signaling properties. This guide aims to stimulate research into this novel molecule by proposing potential biological activities, outlining detailed experimental protocols to test these hypotheses, and providing a framework for its systematic investigation.

Hypothesized Biological Roles

Based on the known functions of other oxo and hydroxy fatty acids, we hypothesize that this compound may play a role in:

  • Anti-inflammatory signaling: Similar to other oxidized fatty acids, it may modulate key inflammatory pathways.

  • Metabolic regulation: It could act as a signaling molecule in metabolic processes, potentially through interaction with nuclear receptors.

Proposed Research Framework

A systematic investigation of this compound would require a multi-pronged approach, from initial in vitro screening to in vivo validation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Chemical Synthesis Chemical Synthesis Purity & Structural Analysis Purity & Structural Analysis Chemical Synthesis->Purity & Structural Analysis Cell-Based Assays Cell-Based Assays Purity & Structural Analysis->Cell-Based Assays Target Identification Target Identification Cell-Based Assays->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Enzyme Kinetics Enzyme Kinetics Signaling Pathway Analysis->Enzyme Kinetics Animal Models of Disease Animal Models of Disease Signaling Pathway Analysis->Animal Models of Disease PK/PD & Toxicology PK/PD & Toxicology Animal Models of Disease->PK/PD & Toxicology

Caption: A proposed experimental workflow for the systematic investigation of this compound.

Potential Anti-Inflammatory Effects

Several oxo fatty acids have demonstrated anti-inflammatory properties by modulating key signaling cascades. For instance, 8-oxo-9-octadecenoic acid (OOA) and (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) have been shown to suppress inflammatory responses in macrophage cell lines.[1][2] We hypothesize that this compound may exert similar effects through the inhibition of pro-inflammatory pathways such as NF-κB and MAPK, and potentially through the activation of the antioxidant Nrf2/HO-1 pathway.[2]

Hypothesized Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Activates MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Activates This compound This compound This compound->NF-kB Pathway Inhibits? This compound->MAPK Pathway Inhibits? Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway This compound->Nrf2/HO-1 Pathway Activates? Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Induces MAPK Pathway->Pro-inflammatory Cytokines Induces Antioxidant Response Antioxidant Response Nrf2/HO-1 Pathway->Antioxidant Response

Caption: Hypothesized modulation of inflammatory signaling pathways by this compound.

Quantitative Data for Related Anti-Inflammatory Oxo Fatty Acids
CompoundAssayCell LineConcentrationEffectReference
8-oxo-9-octadecenoic acid (OOA)LPS-induced NO productionRAW 264.710, 25, 50 µMSignificant inhibition[1]
8-oxo-9-octadecenoic acid (OOA)LPS-induced TNF-α productionRAW 264.750 µM~50% inhibition[1]
8-oxo-9-octadecenoic acid (OOA)LPS-induced IL-6 productionRAW 264.750 µM~60% inhibition[1]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)LPS-induced NO productionRAW 264.71, 5, 10 µMDose-dependent inhibition[2]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)LPS-induced TNF-α productionRAW 264.710 µM~70% inhibition[2]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)LPS-induced IL-1β productionRAW 264.710 µM~60% inhibition[2]
Experimental Protocols

The murine macrophage cell line RAW 264.7 can be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells would be pre-treated with varying concentrations of synthesized this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

NO production in the culture supernatants can be measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured, and the nitrate concentration is determined using a standard curve of sodium nitrite.

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants can be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

To investigate the effects on signaling pathways, cell lysates would be prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes would be probed with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκBα, p38, ERK, JNK, and Nrf2, as well as HO-1 and β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Potential Role in Metabolic Regulation

Long-chain fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs), which are master regulators of lipid and glucose metabolism.[3] It is plausible that this compound could bind to and modulate the activity of these receptors, thereby influencing the expression of genes involved in fatty acid oxidation, adipogenesis, and glucose homeostasis.

Hypothesized Nuclear Receptor Signaling

G This compound This compound PPARs PPARs This compound->PPARs Binds? PPRE PPRE PPARs->PPRE Binds to RXR RXR RXR->PPRE Binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Regulates

Caption: Hypothesized activation of PPAR/RXR signaling by this compound.

Experimental Protocols

To determine if this compound can activate PPARs, a luciferase reporter assay can be employed. Cells (e.g., HEK293T) would be co-transfected with expression vectors for a PPAR isotype (PPARα, PPARγ, or PPARδ) and a reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE). Transfected cells would be treated with this compound, and luciferase activity would be measured as a readout of receptor activation.

To assess the effect on target gene expression, cells (e.g., hepatocytes, adipocytes) would be treated with this compound. Total RNA would be extracted, reverse-transcribed to cDNA, and subjected to qRT-PCR using primers for known PPAR target genes (e.g., CPT1, FABP, CD36).

Synthesis and Characterization

As this compound is not readily commercially available, chemical synthesis would be the first critical step in its investigation. A potential synthetic route could involve the oxidation of 19-hydroxynonadecanoic acid. The final product would require thorough characterization by techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Conclusion and Future Directions

This compound represents a scientifically unexplored molecule with the potential to be a novel bioactive lipid. The hypotheses and experimental frameworks presented in this guide provide a roadmap for its initial investigation. Future research should focus on its synthesis, in vitro screening for anti-inflammatory and metabolic activities, identification of its molecular targets, and eventual validation in animal models of disease. The elucidation of the biological role of this compound could open new avenues for the development of therapeutics for inflammatory and metabolic disorders.

References

19-Oxononadecanoic Acid: A Key Intermediate in the Biosynthesis of Cutin and Suberin Aliphatic Monomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 19-oxononadecanoic acid's role as a constituent of the plant biopolymers cutin and suberin. While direct quantitative data for this compound is not extensively reported, its position as a key intermediate in the ω-oxidation pathway of C19 fatty acids is crucial for understanding the biosynthesis of odd-chain fatty acid monomers within these protective barriers. This document details the biosynthetic pathways, presents available data on the composition of cutin and suberin, outlines experimental protocols for their analysis, and provides visual diagrams of the relevant biochemical processes. This guide is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate these complex biopolymers.

Introduction

Cutin and suberin are complex, insoluble lipid polyesters that play critical roles in plant development and defense.[1][2] Cutin forms the structural framework of the cuticle, the outermost protective layer of aerial plant organs, while suberin is a major component of the cell walls in the periderm of bark, underground organs, and at sites of wounding.[3][4] Both polymers are primarily composed of glycerol and a variety of modified fatty acids.[3][4] While even-chain fatty acids (C16 and C18) are the most abundant monomers, odd-chain fatty acids, though less common, are integral components of these structures, contributing to their unique physicochemical properties.[3]

This compound, a 19-carbon ω-oxo fatty acid, is a proposed intermediate in the biosynthesis of C19 α,ω-dicarboxylic acids found in suberin. Its formation is a key step in the ω-oxidation pathway, a critical metabolic route for the production of bifunctional fatty acids that serve as building blocks for the suberin polymer.[5][6] Understanding the biosynthesis and incorporation of this compound and other odd-chain fatty acids is essential for elucidating the structure-function relationships of cutin and suberin and for developing strategies to engineer these polymers for various applications, including the production of novel biomaterials and pharmaceuticals.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the metabolism of odd-chain fatty acids and the ω-oxidation pathway in plants.

Formation of Odd-Chain Fatty Acids

The biosynthesis of fatty acids in plants primarily produces even-chain fatty acids through the sequential addition of two-carbon units from acetyl-CoA. However, the synthesis of odd-chain fatty acids, such as the C19 precursor of this compound, initiates with a different primer. Propionyl-CoA, a three-carbon molecule, serves as the starting unit for the fatty acid synthase complex, leading to the formation of odd-chain fatty acids.[7]

The ω-Oxidation Pathway

Once formed, nonadecanoic acid (C19:0) can enter the ω-oxidation pathway, a three-step enzymatic process that occurs in the endoplasmic reticulum and leads to the formation of α,ω-dicarboxylic acids.[5][6] This pathway is crucial for generating the bifunctional monomers necessary for the polymerization of suberin.

The key enzymatic steps are:

  • ω-Hydroxylation: The terminal methyl group of the fatty acid is hydroxylated to form an ω-hydroxy fatty acid. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.[6][8] In the case of nonadecanoic acid, this step yields 19-hydroxynonadecanoic acid.

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, forming an ω-oxo fatty acid. This reaction is carried out by a long-chain alcohol dehydrogenase.[5][9] This step converts 19-hydroxynonadecanoic acid into this compound.

  • Oxidation to a Dicarboxylic Acid: Finally, the aldehyde group is further oxidized to a carboxylic acid, resulting in an α,ω-dicarboxylic acid. This final oxidation is catalyzed by an aldehyde dehydrogenase.[5][10] This converts this compound into nonadecanedioic acid.

The resulting α,ω-dicarboxylic acid can then be incorporated into the growing suberin polymer.

Biosynthesis_of_19_Oxononadecanoic_Acid Propionyl_CoA Propionyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase Propionyl_CoA->Fatty_Acid_Synthase + Malonyl-CoA Nonadecanoic_Acid Nonadecanoic Acid (C19:0) Fatty_Acid_Synthase->Nonadecanoic_Acid CYP450 Cytochrome P450 Monooxygenase Nonadecanoic_Acid->CYP450 ω-Hydroxylation Hydroxy_Acid 19-Hydroxynonadecanoic Acid CYP450->Hydroxy_Acid ADH Long-Chain Alcohol Dehydrogenase Hydroxy_Acid->ADH Oxidation Oxo_Acid 19-Oxononadecanoic Acid ADH->Oxo_Acid ALDH Aldehyde Dehydrogenase Oxo_Acid->ALDH Oxidation Diacid Nonadecanedioic Acid ALDH->Diacid Suberin Suberin Polymer Diacid->Suberin Polymerization

Biosynthesis of this compound and its incorporation into suberin.

This compound as a Component of Cutin and Suberin

While odd-chain fatty acids are known constituents of suberin, specific quantitative data for this compound or its C19 precursors and derivatives are scarce in the literature. Suberin composition varies significantly between plant species, tissues, and developmental stages.[3] The majority of analyses focus on the more abundant even-chain fatty acids.

The following tables summarize the general monomeric composition of suberin from two well-studied species, providing context for where odd-chain fatty acids like those derived from nonadecanoic acid would be found. It is important to note that these are representative compositions, and the presence and quantity of C19 monomers would require specific and sensitive analytical methods for detection and quantification.

Table 1: General Aliphatic Monomer Composition of Potato (Solanum tuberosum) Tuber Periderm Suberin

Monomer ClassCarbon Chain LengthsRelative Abundance (%)
ω-Hydroxy fatty acidsC16, C18:1, C20, C22, C24, C26, C2825 - 40
α,ω-Dicarboxylic acidsC16, C18:1, C18, C20, C22, C24, C26, C2830 - 50
Fatty acidsC16, C18, C20, C22, C24, C26, C285 - 15
Fatty alcoholsC18, C20, C22, C24, C26, C285 - 10
Ferulic acid-1 - 5

Data compiled from multiple sources.[11] The presence of odd-chain fatty acids has been reported but is generally low.

Table 2: General Aliphatic Monomer Composition of Cork Oak (Quercus suber) Suberin

Monomer ClassCarbon Chain LengthsRelative Abundance (%)
ω-Hydroxy fatty acidsC18:1, C18, C20, C22, C2440 - 50
α,ω-Dicarboxylic acidsC18:1, C18, C20, C2210 - 20
Epoxy-fatty acidsC1810 - 20
Fatty acidsC16, C18, C20, C22, C24< 5
Fatty alcoholsC18, C20, C22, C24< 5
Ferulic acid-1 - 5

Data compiled from multiple sources.[10] Odd-chain fatty acids are minor components.

Experimental Protocols

The analysis of this compound as a component of cutin and suberin requires a multi-step process involving isolation of the polymer, depolymerization, derivatization of the monomers, and finally, chromatographic separation and identification.

Isolation and Depolymerization of Cutin and Suberin

This protocol describes a general method for the isolation and depolymerization of suberin to release its constituent monomers.

Materials:

  • Plant tissue (e.g., potato peel, cork)

  • Chloroform

  • Methanol

  • Sodium methoxide (NaOMe) in methanol (e.g., 0.5 M)

  • Hexane

  • Internal standard (e.g., methyl heptadecanoate)

  • Hydrochloric acid (HCl)

Procedure:

  • Tissue Preparation: Grind the plant tissue to a fine powder.

  • Delipidation: Extract the ground tissue extensively with chloroform:methanol (2:1, v/v) to remove soluble lipids (waxes). This is typically done using a Soxhlet extractor.

  • Depolymerization: a. To the dried, delipidated tissue, add a known amount of internal standard. b. Add NaOMe in methanol and heat the mixture under reflux for a specified time (e.g., 2-4 hours). This transesterifies the ester bonds in the suberin polymer, releasing the fatty acid methyl esters.

  • Extraction of Monomers: a. After cooling, acidify the reaction mixture with HCl. b. Extract the released monomers with hexane. c. Wash the hexane extract with water to remove impurities. d. Dry the hexane extract over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

Depolymerization_Workflow Plant_Tissue Plant Tissue Grinding Grinding Plant_Tissue->Grinding Delipidation Delipidation (Soxhlet Extraction) Grinding->Delipidation Depolymerization Depolymerization (NaOMe/Methanol) Delipidation->Depolymerization Delipidated Tissue Extraction Monomer Extraction (Hexane) Depolymerization->Extraction Released Monomers Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

References

The Enzymatic Pathway to 19-Oxo Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the enzymatic formation of 19-oxo fatty acids, a class of lipid mediators with emerging significance in cellular signaling and pathophysiology. This document provides a comprehensive overview of the core enzymatic steps, detailed experimental protocols for their investigation, and a summary of their biological context, designed to equip researchers in lipidomics, drug discovery, and biomedical sciences with the necessary knowledge to explore this fascinating area.

Introduction to 19-Oxo Fatty Acids

19-Oxo fatty acids are metabolites derived from polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA) and linoleic acid. Their formation involves a two-step enzymatic cascade: an initial hydroxylation at the ω-1 (19th) position, followed by the oxidation of this hydroxyl group to a ketone. These molecules are structurally related to other well-characterized eicosanoids and are increasingly recognized for their potential roles in modulating inflammatory responses and other cellular processes. Understanding their biosynthesis is crucial for elucidating their physiological functions and exploring their potential as therapeutic targets.

The Enzymatic Cascade: From PUFAs to 19-Oxo Fatty Acids

The biosynthesis of 19-oxo fatty acids is a sequential process involving two distinct enzyme families: Cytochrome P450 monooxygenases and alcohol dehydrogenases.

Step 1: ω-1 Hydroxylation by Cytochrome P450 Enzymes

The initial and rate-limiting step in the formation of 19-oxo fatty acids is the hydroxylation of the fatty acid substrate at the 19th carbon. This reaction is primarily catalyzed by members of the Cytochrome P450 (CYP) superfamily, specifically enzymes belonging to the CYP4A and CYP4F subfamilies.[1][2] These enzymes are known as ω- and (ω-1)-hydroxylases.

Key enzymes identified in the 19-hydroxylation of arachidonic acid to form 19-hydroxyeicosatetraenoic acid (19-HETE) include:

  • CYP4A11 : A prominent human fatty acid ω-hydroxylase.[1]

  • CYP4F2 : Another key human enzyme involved in the ω- and (ω-1)-hydroxylation of fatty acids.[1][3]

  • CYP2E1 : An alcohol-inducible P450 that can also contribute to the formation of 19-HETE.[4]

These enzymes exhibit substrate specificity, with varying efficiencies for different fatty acids. The reaction requires NADPH and molecular oxygen, with the CYP enzyme inserting one oxygen atom into the C-H bond at the 19th position.

dot

PUFA Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) 19_OH_FA 19-Hydroxy Fatty Acid (e.g., 19-HETE) PUFA->19_OH_FA Hydroxylation CYP450 Cytochrome P450 (CYP4A11, CYP4F2, CYP2E1) CYP450->19_OH_FA NADPH NADPH + H+ NADPH->CYP450 NADP NADP+ NADP->CYP450 O2 O2 O2->CYP450 H2O H2O H2O->CYP450

Figure 1: ω-1 Hydroxylation of a Polyunsaturated Fatty Acid.

Step 2: Oxidation to 19-Oxo Fatty Acids by Dehydrogenases

The 19-hydroxy fatty acid intermediate is subsequently oxidized to a 19-oxo fatty acid by the action of alcohol dehydrogenases (ADHs) or more specifically, long-chain hydroxyacyl-CoA dehydrogenases.[5][6] This enzymatic step involves the removal of two hydrogen atoms from the 19-hydroxyl group, forming a keto group.

While a specific "19-hydroxy fatty acid dehydrogenase" has not been definitively identified, it is understood that various NAD⁺- or NADP⁺-dependent dehydrogenases with broad substrate specificity can catalyze this reaction.[2] The product of this reaction with 19-HETE as the substrate is 19-oxo-eicosatetraenoic acid (19-oxo-ETE).

dot

19_OH_FA 19-Hydroxy Fatty Acid (e.g., 19-HETE) 19_Oxo_FA 19-Oxo Fatty Acid (e.g., 19-Oxo-ETE) 19_OH_FA->19_Oxo_FA Oxidation ADH Alcohol Dehydrogenase (e.g., Long-Chain Hydroxyacyl-CoA Dehydrogenase) ADH->19_Oxo_FA NAD NAD+ NAD->ADH NADH NADH + H+ NADH->ADH

Figure 2: Oxidation of a 19-Hydroxy Fatty Acid to a 19-Oxo Fatty Acid.

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters for the 19-hydroxylation of fatty acids are not extensively documented. However, data for the structurally related 20-hydroxylation of arachidonic acid by key human CYP enzymes can provide valuable comparative insights.

EnzymeSubstrateProductKm (μM)Vmax (nmol/min/nmol P450)Reference
CYP4F2Arachidonic Acid20-HETE247.4[1]
CYP4A11Arachidonic Acid20-HETE22849.1[1]
CYP2E1Arachidonic Acid19-HETE & 18-HETE625.0 (total metabolites)[4]

Experimental Protocols

Investigating the enzymatic formation of 19-oxo fatty acids requires robust experimental methodologies. Below are detailed protocols for key experiments.

In Vitro Enzyme Assays

This assay measures the formation of 19-hydroxy fatty acids from a PUFA substrate using recombinant CYP enzymes or microsomal preparations.

  • Materials:

    • Recombinant human CYP4A11, CYP4F2, or other relevant P450 enzyme

    • NADPH-cytochrome P450 reductase

    • Cytochrome b5

    • Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

    • Arachidonic acid (or other fatty acid substrate)

    • Internal standard (e.g., deuterated 19-HETE)

    • Solvents for extraction (e.g., ethyl acetate, hexane)

  • Procedure:

    • Prepare a reaction mixture containing the CYP enzyme, reductase, cytochrome b5, and liposomes in potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the fatty acid substrate and the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

    • Stop the reaction by adding a strong acid (e.g., 2 M HCl) to lower the pH to ~3.

    • Add the internal standard.

    • Extract the lipids with an organic solvent (e.g., two extractions with ethyl acetate).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS or GC-MS analysis.

This spectrophotometric assay measures the activity of dehydrogenases by monitoring the conversion of NAD⁺ to NADH.

  • Materials:

    • Purified or partially purified long-chain hydroxyacyl-CoA dehydrogenase

    • 19-hydroxy fatty acid substrate

    • NAD⁺ or NADP⁺

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

    • Spectrophotometer capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD⁺.

    • Add the 19-hydroxy fatty acid substrate.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the dehydrogenase enzyme solution.

    • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

dot

cluster_0 Enzyme Assays Start Start Incubate_CYP Incubate CYP450 with Substrate and NADPH Start->Incubate_CYP CYP450 Assay Incubate_ADH Incubate Dehydrogenase with 19-OH-FA and NAD+ Start->Incubate_ADH Dehydrogenase Assay Extract_Lipids Extract Lipids Incubate_CYP->Extract_Lipids Analyze_Products Analyze 19-OH-FA by LC-MS/MS or GC-MS Extract_Lipids->Analyze_Products End End Analyze_Products->End Monitor_NADH Monitor NADH Production (Absorbance at 340 nm) Incubate_ADH->Monitor_NADH Monitor_NADH->End

Figure 3: General Workflow for In Vitro Enzyme Assays.

Analytical Methods for 19-Oxo Fatty Acid Detection

LC-MS/MS is a highly sensitive and specific method for the quantification of 19-oxo fatty acids in biological samples.[7][8][9]

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer.

    • Add an internal standard (e.g., deuterated 19-oxo-ETE).

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction.

    • Evaporate the solvent and reconstitute in the mobile phase.

  • LC Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the target 19-oxo fatty acid and the internal standard.

GC-MS is another powerful technique for the analysis of fatty acids, often requiring derivatization to increase volatility.[6][10][11][12][13]

  • Sample Preparation and Derivatization:

    • Extract lipids as described for LC-MS/MS.

    • Saponify the lipid extract to release free fatty acids.

    • Derivatize the fatty acids to form volatile esters (e.g., methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters).

  • GC Conditions (Representative):

    • Column: A capillary column suitable for fatty acid analysis (e.g., DB-23 or similar).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient to separate the different fatty acid derivatives.

  • MS Conditions:

    • Ionization: Electron ionization (EI) or negative chemical ionization (NCI) for PFB derivatives.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 19-oxo fatty acid.

Biological Significance and Signaling Pathways

The biological roles of 19-oxo fatty acids are an active area of investigation. Much of the current understanding is inferred from the activities of their precursor, 19-HETE, and the related eicosanoid, 20-HETE.

  • Modulation of Vascular Tone: 19(R)-HETE has been shown to oppose the vasoconstrictor effects of 20-HETE, suggesting a role in regulating blood pressure and renal blood flow.[5][14] The impact of the further oxidation to 19-oxo-ETE on this activity is yet to be fully elucidated.

  • Inflammation: As metabolites of arachidonic acid, 19-hydroxy and 19-oxo fatty acids are likely involved in inflammatory processes.[15] 5-oxo-ETE, a different oxo-eicosanoid, is a potent chemoattractant for neutrophils and eosinophils, suggesting that 19-oxo-ETE may also have roles in leukocyte trafficking and activation.[16][17]

  • Enzyme Inhibition: 19(S)-HETE has been identified as a potent noncompetitive inhibitor of CYP1B1, an enzyme implicated in cancer and cardiovascular disease.[18] This suggests that 19-hydroxy and potentially 19-oxo fatty acids could act as endogenous regulators of other enzymatic pathways.

Further research is needed to identify specific receptors and downstream signaling targets of 19-oxo fatty acids to fully understand their physiological and pathological roles.

dot

Arachidonic_Acid Arachidonic Acid 19_HETE 19-HETE Arachidonic_Acid->19_HETE ω-1 Hydroxylation 20_HETE 20-HETE Arachidonic_Acid->20_HETE ω-Hydroxylation 19_Oxo_ETE 19-Oxo-ETE 19_HETE->19_Oxo_ETE Oxidation Vascular_Tone Modulation of Vascular Tone 19_HETE->Vascular_Tone Antagonizes 20-HETE Enzyme_Regulation Enzyme Regulation (e.g., CYP1B1 inhibition) 19_HETE->Enzyme_Regulation Inflammation Inflammation 19_Oxo_ETE->Inflammation Unknown_Receptor Putative Receptor(s) 19_Oxo_ETE->Unknown_Receptor 20_HETE->Vascular_Tone Vasoconstriction CYP4A_4F CYP4A/4F CYP4A_4F->19_HETE CYP4A_4F->20_HETE ADH Dehydrogenase ADH->19_Oxo_ETE Cellular_Response Cellular Response Unknown_Receptor->Cellular_Response

Figure 4: Simplified Overview of 19-Oxo-ETE Formation and Potential Biological Roles.

Conclusion

The enzymatic formation of 19-oxo fatty acids represents a significant metabolic pathway for polyunsaturated fatty acids, yielding bioactive lipids with the potential to influence a range of physiological and pathological processes. This guide provides a foundational understanding of the key enzymes, experimental approaches, and biological context necessary for further research in this area. Future studies focused on identifying the specific dehydrogenases involved, elucidating the precise signaling mechanisms of 19-oxo fatty acids, and exploring their roles in disease models will be critical for advancing our knowledge and potentially uncovering new therapeutic opportunities.

References

The Metabolic Genesis of 19-Oxononadecanoic Acid: A Technical Guide to its Precursors and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of 19-oxononadecanoic acid, a 19-carbon oxo-fatty acid. While the physiological role of many long-chain fatty acids is well-established, the specific functions and metabolic regulation of odd-chain fatty acids and their derivatives, such as this compound, are emerging areas of research. This document details the key precursors, enzymatic steps, and regulatory aspects of its biosynthesis, offering a valuable resource for researchers investigating fatty acid metabolism and its implications in health and disease.

The Metabolic Pathway: From Saturated Fat to Oxo-Fatty Acid

The primary precursor for the biosynthesis of this compound is the saturated fatty acid, nonadecanoic acid (C19:0) . This long-chain fatty acid can be obtained from dietary sources, particularly dairy and ruminant fats, or produced endogenously. The conversion of nonadecanoic acid to this compound is a two-step oxidative process primarily occurring in the endoplasmic reticulum of hepatocytes and other tissues.

Step 1: ω-Hydroxylation of Nonadecanoic Acid

The initial and rate-limiting step is the ω-hydroxylation of nonadecanoic acid at its terminal (ω) carbon atom to form 19-hydroxynonadecanoic acid . This reaction is catalyzed by cytochrome P450 monooxygenases belonging to the CYP4A and CYP4F subfamilies.[1][2] These enzymes are crucial for the metabolism of a variety of fatty acids.[2]

Step 2: Oxidation of 19-Hydroxynonadecanoic Acid

The newly formed hydroxyl group of 19-hydroxynonadecanoic acid is then oxidized to a ketone, yielding the final product, This compound . This oxidation is carried out by NAD⁺-dependent long-chain alcohol dehydrogenases (ADH).[3][4]

Quantitative Data on Enzyme Kinetics

While specific kinetic data for the enzymatic conversion of nonadecanoic acid and its derivatives are not extensively documented, data from studies on similar long-chain fatty acids provide valuable insights into the efficiency of these reactions.

Enzyme FamilySubstrateProductKm (µM)Vmax (nmol/min/mg protein) or kcat (min⁻¹)Source
CYP4A11 Lauric Acid (C12:0)12-Hydroxylauric Acid4.77.0 (kcat)[5]
Arachidonic Acid (C20:4)20-HETE22849.8 (kcat)[5]
CYP4F11 3-Hydroxystearic Acid3,18-Dihydroxystearic Acid53.513.9 (kcat)[6]
3-Hydroxypalmitic Acid3,16-Dihydroxypalmitic Acid105.870.6 (kcat)[6]
Alcohol Dehydrogenase (ADH) ω-Hydroxylated Stearic AcidStearoyl Aldehyde17 (Ki for ethanol oxidation)Not specified[7]
Long-Chain AlcoholsLong-Chain Carboxylates10-40Not specified[7]

Note: The provided kinetic parameters are for analogous substrates and serve as an estimation for the metabolism of nonadecanoic acid and its derivatives. Further research is required to determine the precise kinetics for these specific reactions.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Biosynthesis of this compound Nonadecanoic Acid Nonadecanoic Acid 19-Hydroxynonadecanoic Acid 19-Hydroxynonadecanoic Acid Nonadecanoic Acid->19-Hydroxynonadecanoic Acid CYP4A/CYP4F (ω-Hydroxylation) This compound This compound 19-Hydroxynonadecanoic Acid->this compound Alcohol Dehydrogenase (Oxidation)

Caption: Biosynthesis of 19-Oxonononadecanoic Acid from Nonadecanoic Acid.

Experimental Workflow for Quantification

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample (Tissue/Plasma) Sample (Tissue/Plasma) Lipid Extraction Lipid Extraction Sample (Tissue/Plasma)->Lipid Extraction Folch Method Saponification Saponification Lipid Extraction->Saponification to release free fatty acids Derivatization Derivatization Saponification->Derivatization (e.g., to FAMEs or PFB esters) GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatization->GC-MS or LC-MS/MS Quantification Quantification GC-MS or LC-MS/MS->Quantification against internal standards Data Analysis Data Analysis Quantification->Data Analysis

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Extraction and Quantification of Long-Chain Fatty Acids from Biological Samples

This protocol is adapted from established methods for fatty acid analysis and can be optimized for the specific quantification of nonadecanoic acid, 19-hydroxynonadecanoic acid, and this compound.

4.1.1. Materials

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standards (e.g., deuterated nonadecanoic acid)

  • BF₃-methanol or TMSH (trimethylsulfonium hydroxide) for derivatization

  • Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

4.1.2. Lipid Extraction (Folch Method)

  • Homogenize tissue samples or take a defined volume of plasma.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortex thoroughly for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

4.1.3. Saponification and Derivatization (for GC-MS)

  • Resuspend the dried lipid extract in a known volume of methanolic potassium hydroxide (e.g., 0.5 M).

  • Heat at 60°C for 30 minutes to saponify the lipids and release free fatty acids.

  • Cool the sample and acidify with HCl.

  • Extract the free fatty acids with hexane.

  • Dry the hexane extract under nitrogen.

  • For derivatization to Fatty Acid Methyl Esters (FAMEs), add BF₃-methanol and heat at 100°C for 5 minutes. Alternatively, for a milder derivatization, use TMSH.

  • After cooling, add water and extract the FAMEs with hexane.

  • Dry the hexane extract over anhydrous sodium sulfate before GC-MS analysis.

4.1.4. GC-MS Analysis

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection: Splitless injection.

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the long-chain FAMEs.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-500). For increased sensitivity, selected ion monitoring (SIM) can be used, targeting the characteristic ions of the analytes and internal standards.

4.1.5. LC-MS/MS Analysis For the analysis of underivatized fatty acids, reversed-phase liquid chromatography coupled with tandem mass spectrometry is a powerful alternative.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for each analyte and internal standard.

Physiological Significance and Future Directions

The ω-oxidation pathway, including the formation of this compound, is generally considered a minor route for fatty acid metabolism. However, its importance is elevated in situations where β-oxidation is impaired.[7] The resulting dicarboxylic acids can be further metabolized to provide energy.

The specific physiological role of this compound is not yet fully elucidated and represents an active area of research. Potential functions could include signaling roles, similar to other oxylipins, or involvement in the regulation of lipid homeostasis.

Inhibitors of ω-Hydroxylation: Several compounds are known to inhibit cytochrome P450-mediated fatty acid ω-hydroxylation and can be valuable tools for studying the physiological effects of this pathway. These include:

  • Carbon Monoxide (CO): A general inhibitor of cytochrome P450 enzymes.[8]

  • Metyrapone: More selective for certain P450 isozymes.[8]

  • 17-Octadecynoic acid (17-ODYA): A suicide inhibitor of ω-hydroxylases.

  • HET0016: A selective inhibitor of CYP4A enzymes.

Future research should focus on elucidating the specific signaling pathways affected by this compound and its precursors, as well as their potential as biomarkers for metabolic diseases. The development of specific inhibitors for the enzymes involved in this pathway will be crucial for dissecting its precise physiological and pathological roles.

Conclusion

The biosynthesis of this compound from nonadecanoic acid involves a two-step enzymatic process initiated by cytochrome P450-mediated ω-hydroxylation, followed by alcohol dehydrogenase-catalyzed oxidation. While quantitative data for the specific substrates are still emerging, analogous reactions provide a framework for understanding the metabolic flux through this pathway. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers to investigate the metabolism and function of this and other long-chain oxo-fatty acids, paving the way for new discoveries in the complex field of lipidomics and its relevance to human health.

References

Identifying Novel Long-Chain Oxo Fatty Acids in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and scientific considerations for the discovery, identification, and characterization of novel long-chain oxo fatty acids (LC-oxo-FAs) from natural sources. These bioactive lipids are emerging as significant signaling molecules in a range of physiological and pathological processes, making them promising targets for therapeutic development. This document outlines detailed experimental protocols, data interpretation strategies, and the underlying biochemical pathways.

Introduction to Long-Chain Oxo Fatty Acids

Long-chain oxo fatty acids are a subclass of oxylipins, which are oxidized fatty acids. They are characterized by a carbon chain of 14 or more atoms and the presence of a ketone (oxo) group. These functional groups are introduced into fatty acid precursors, such as linoleic acid and arachidonic acid, through enzymatic pathways involving lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450s (CYPs), or via non-enzymatic autooxidation.[1][2] The resulting oxo-FAs, such as 9-oxo-octadecadienoic acid (9-oxo-ODE) and 13-oxo-octadecadienoic acid (13-oxo-ODE), have been shown to possess a range of biological activities, including anti-inflammatory effects and activation of peroxisome proliferator-activated receptors (PPARs).[2][3] Their low abundance and structural similarity to other lipids present a significant analytical challenge, necessitating sophisticated and sensitive methodologies for their identification and quantification.[4]

Experimental Workflow for Discovery and Identification

The process of identifying novel LC-oxo-FAs involves a multi-step approach beginning with extraction from a biological matrix and culminating in structural elucidation and bioactivity assessment. A generalized workflow is presented below.

G cluster_0 Sample Preparation cluster_1 Screening & Identification cluster_2 Structural Elucidation & Validation cluster_3 Functional Characterization A Biological Sample (e.g., tissue, plasma, cell culture) B Homogenization & Lipid Extraction (e.g., Folch or Bligh-Dyer method) A->B C Solid-Phase Extraction (SPE) (for enrichment of oxo-FAs) B->C D LC-MS/MS Analysis (Untargeted Profiling) C->D E Data Processing & Feature Detection (Identification of putative novel oxo-FAs) D->E F Targeted LC-MS/MS (Fragmentation analysis) E->F G High-Resolution Mass Spectrometry (Accurate mass determination) F->G H NMR Spectroscopy (1H, 13C, 2D-NMR for definitive structure) G->H I Chemical Synthesis (Confirmation of structure and for bioassays) H->I J Bioactivity Assays (e.g., receptor binding, enzyme inhibition) I->J K Cell-Based Assays (e.g., signaling pathway activation) J->K

Figure 1. General experimental workflow for identifying novel long-chain oxo fatty acids.

Detailed Experimental Protocols

Extraction and Purification of Long-Chain Oxo Fatty Acids

The initial and critical step is the efficient extraction of lipids from the biological matrix while minimizing artifactual oxidation. Solid-Phase Extraction (SPE) is a widely used technique for the enrichment of oxylipins.[5]

Protocol: Lipid Extraction and SPE Purification

  • Sample Homogenization:

    • For tissues, homogenize approximately 100 mg of tissue in 2 mL of ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT) and a mixture of deuterated internal standards for quantification.

    • For plasma or serum, use 100 µL and add to 400 µL of ice-cold isopropanol.[6]

  • Lipid Extraction (Folch Method Adaptation):

    • To the homogenate, add 4 mL of chloroform to create a chloroform/methanol ratio of 2:1 (v/v).

    • Vortex vigorously for 2 minutes.

    • Add 1.2 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of water.

    • Sample Loading: Acidify the lipid extract with 0.1% acetic acid and load it onto the conditioned SPE column.

    • Washing: Wash the column with 5 mL of water followed by 5 mL of 15% methanol in water to remove polar impurities.

    • Elution: Elute the oxo fatty acids with 5 mL of methanol, followed by 5 mL of ethyl acetate.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of methanol for LC-MS/MS analysis.

Identification and Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective analysis of oxo-FAs.[1][7]

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start at 30% B, increasing to 100% B over 20 minutes, holding for 5 minutes, and then re-equilibrating at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: For initial screening, use a full scan mode on a high-resolution mass spectrometer (e.g., Orbitrap or QTOF) to identify potential novel m/z values. For targeted analysis and quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[8]

    • MRM Transitions: For known oxo-FAs like 13-oxo-ODE, a characteristic transition would be the precursor ion [M-H]⁻ at m/z 293.2 to a specific product ion. These transitions need to be optimized for each new analyte.

Table 1: Example LC-MS/MS Parameters for Oxo-FA Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-oxo-ODE293.2171.1-20
13-oxo-ODE293.2195.1-18
15(S)-HETE-d8 (Internal Standard)327.2182.1-22

Note: These values are illustrative and require optimization on the specific instrument.

Structural Elucidation by NMR Spectroscopy

While MS provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of novel compounds, including the position of the oxo group and the stereochemistry of double bonds.[9][10]

Protocol: NMR for Structure Elucidation

  • Sample Preparation: A purified sample of the novel oxo-FA (typically >1 mg) is required. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃).

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for oxo-FAs include those for olefinic protons, allylic protons, and protons alpha to the carbonyl group.[11][12][13]

    • ¹³C NMR: Provides information on the carbon skeleton. The chemical shift of the carbonyl carbon (typically >200 ppm) is diagnostic for the oxo group.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the spin systems of the fatty acid chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning the position of the oxo group and other functional groups.[10]

Table 2: Characteristic ¹H NMR Chemical Shifts for Long-Chain Fatty Acids

Proton TypeChemical Shift Range (ppm)
Terminal Methyl (CH₃)0.8 - 1.0
Methylene ((CH₂)n)1.2 - 1.6
Allylic (=CH-CH₂)2.0 - 2.3
α to Carbonyl (CH₂-C=O)2.7 - 2.8
Olefinic (-CH=CH-)5.3 - 6.5

Source: Adapted from references[9][11].

Signaling Pathways of Long-Chain Oxo Fatty Acids

LC-oxo-FAs can exert their biological effects by acting as ligands for nuclear receptors and G-protein coupled receptors (GPCRs).[14][15] Several GPCRs, including GPR40 (FFAR1) and GPR120 (FFAR4), are known to be activated by long-chain fatty acids and are expressed in various tissues, including pancreatic β-cells, immune cells, and adipose tissue.[16][17]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling L Long-Chain Oxo-FA (e.g., 13-oxo-ODE) R GPCR (e.g., GPR120/FFAR4) L->R Gq Gαq R->Gq activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK) PKC->MAPK TF Transcription Factors (e.g., NF-κB) MAPK->TF Gene Gene Expression (e.g., anti-inflammatory response) TF->Gene

Figure 2. A representative GPCR signaling pathway activated by long-chain oxo fatty acids.

Quantitative Data of Representative LC-Oxo-FAs

The concentration of LC-oxo-FAs in biological systems is typically low, often in the nanomolar range. Their bioactivity can also be potent, with effects observed at low micromolar concentrations.

Table 3: Bioactivity and Occurrence of 9-oxo-ODE and 13-oxo-ODE

Oxo Fatty AcidNatural SourceReported ConcentrationBiological ActivityIC₅₀ / EC₅₀
9-oxo-ODETomato, Eggplant CalyxNot widely reportedInduces apoptosis in cancer cells[3]25-50 µM[3]
13-oxo-ODETomato, Salicornia herbaceaNot widely reportedPPARα agonist, anti-inflammatory[2]~10 µM (PPARα activation)

Note: Concentrations and bioactivity can vary significantly depending on the biological context and assay conditions.

Conclusion

The identification of novel long-chain oxo fatty acids is a rapidly advancing field with significant potential for drug discovery. The methodologies outlined in this guide, from extraction and purification to advanced analytical characterization and functional analysis, provide a robust framework for researchers. A systematic approach combining high-resolution mass spectrometry for discovery and NMR for structural confirmation is essential for the unambiguous identification of these molecules. Further investigation into their signaling pathways and physiological roles will undoubtedly uncover new therapeutic opportunities for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 19-Oxononadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxononadecanoic acid is a long-chain oxo-fatty acid. The analysis of such molecules is crucial for understanding their potential roles in various physiological and pathological processes. Oxylipins and related compounds are known to be involved in signaling pathways that regulate inflammation, metabolism, and cellular homeostasis. Accurate and sensitive detection methods are therefore essential for elucidating the biological functions of this compound and for its potential as a biomarker or therapeutic target in drug development.

This document provides detailed application notes and protocols for the analytical detection of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As specific validated methods for this particular analyte are not widely documented, the following protocols are based on established methods for similar long-chain fatty acids and keto acids and may require further optimization for specific applications.[1][2][3][4][5]

Analytical Methods

The two primary recommended methods for the quantification of this compound are LC-MS/MS and GC-MS. LC-MS/MS is often preferred for its high sensitivity and selectivity for underivatized analytes in complex biological matrices.[2][4] GC-MS, on the other hand, typically requires derivatization to improve the volatility and thermal stability of the analyte but can offer excellent chromatographic resolution.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of this compound in biological extracts with minimal sample preparation. The use of Multiple Reaction Monitoring (MRM) enhances specificity and sensitivity.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound necessitates a derivatization step to convert the carboxylic acid and ketone groups into more volatile and thermally stable forms. Common derivatization strategies include silylation and esterification.[6]

Quantitative Data Summary

The following tables summarize typical quantitative performance data from validated methods for analogous long-chain fatty acids and keto acids, which can be expected for a well-developed method for this compound.

Table 1: Representative LC-MS/MS Method Performance for Keto Acid Analysis [1][2][4][5]

ParameterTypical Value
Linearity (R²)> 0.997
Limit of Detection (LOD)0.01 - 0.25 µM
Limit of Quantification (LOQ)0.05 - 0.5 µM
Recovery90 - 110%
Intra-day Precision (CV)< 10%
Inter-day Precision (CV)< 15%

Table 2: Representative GC-MS Method Performance for Organic Acid Analysis [6]

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)3 - 272 ng/mL
Limit of Quantification (LOQ)10 - 500 ng/mL
Recovery85 - 115%
Intra-day Precision (CV)< 15%
Inter-day Precision (CV)< 20%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is a proposed method and may require optimization.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract and concentrate this compound from a biological matrix (e.g., plasma, tissue homogenate).

  • Materials:

    • Biological sample (e.g., 100 µL plasma)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

    • Methanol

    • Water, HPLC grade

    • Hexane

    • Formic acid

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Procedure:

    • Spike the sample with the internal standard.

    • Acidify the sample with formic acid to a pH of ~3.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Wash the cartridge with hexane to remove nonpolar lipids.

    • Elute this compound with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable time to achieve separation.

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of this compound.

    • Product Ion (Q3): A characteristic fragment ion.

    • The specific mass transitions will need to be determined by direct infusion of a this compound standard.

Protocol 2: GC-MS Analysis of this compound

This protocol requires derivatization and is a proposed method that may require optimization.

1. Sample Preparation and Derivatization (Silylation)

  • Objective: To extract and derivatize this compound for GC-MS analysis.

  • Materials:

    • Biological sample

    • Internal Standard (e.g., a non-endogenous odd-chain fatty acid)

    • Extraction solvent (e.g., ethyl acetate)

    • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Pyridine (anhydrous)

  • Procedure:

    • Perform a liquid-liquid extraction of the acidified biological sample with ethyl acetate.

    • Evaporate the organic extract to dryness.

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the sample to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Ramp to 300 °C at 5 °C/min, hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan to identify the fragmentation pattern of the derivatized analyte, followed by Selected Ion Monitoring (SIM) for quantification of characteristic ions.

Visualizations

Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Acidification Acidification (Formic Acid) IS_Spike->Acidification SPE Solid-Phase Extraction (C18 Cartridge) Acidification->SPE Elution Elution (Methanol) SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: LC-MS/MS workflow for this compound.

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization Injection Injection Derivatization->Injection GC GC Separation (DB-5ms Column) Injection->GC EI Electron Ionization GC->EI MS Mass Spectrometry (SIM) EI->MS Data Data Acquisition & Quantification MS->Data

Caption: GC-MS workflow for this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_signaling Downstream Signaling PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 Activation AA Arachidonic Acid / Other PUFAs PLA2->AA Release LOX Lipoxygenases (LOX) AA->LOX Metabolism COX Cyclooxygenases (COX) AA->COX Metabolism P450 Cytochrome P450 AA->P450 Metabolism OxoFA This compound (and other Oxylipins) LOX->OxoFA COX->OxoFA P450->OxoFA Receptor Receptors (e.g., GPCRs, PPARs) OxoFA->Receptor Binding Second_Messenger Second Messengers (e.g., cAMP, Ca2+) Receptor->Second_Messenger Kinase_Cascade Kinase Cascades (e.g., MAPK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (Inflammation, Metabolism, etc.) Gene_Expression->Biological_Response

Caption: Potential signaling pathway for oxylipins.

References

Application Note: Quantification of 19-Oxononadecanoic Acid in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 19-oxononadecanoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol described herein is applicable to the analysis of this long-chain oxo-fatty acid in various biological matrices, such as plasma and tissue homogenates. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection. While experimental data for this compound is limited, this note provides a comprehensive protocol based on established principles for the analysis of similar analytes. All quantitative parameters presented are predictive and require experimental validation.

Introduction

This compound is a long-chain oxo-fatty acid. The analysis of oxidized fatty acids is crucial in biomedical research as they are implicated in a variety of physiological and pathological processes. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the analysis of these compounds due to its high sensitivity, selectivity, and specificity. This application note provides a detailed protocol for the extraction and quantification of this compound, which can serve as a valuable tool for researchers in drug development and life sciences.

Predicted LC-MS/MS Parameters

The successful quantification of this compound by LC-MS/MS relies on the careful selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). Based on the structure of this compound (Molecular Weight: 312.49 g/mol ), the following parameters are proposed for a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

ParameterPredicted Value
Precursor Ion (M-H)⁻ [m/z]311.2
Product Ion 1 (Quantifier) [m/z]Predicted based on fragmentation near the oxo group
Product Ion 2 (Qualifier) [m/z]Predicted based on fragmentation of the alkyl chain
Collision Energy (CE) [eV]To be optimized empirically
Dwell Time [ms]100-200

Note: The exact m/z values for product ions and the optimal collision energy must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog of a long-chain fatty acid).

  • Add 300 µL of a cold extraction solvent mixture of isopropanol:acetonitrile (1:1, v/v).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of long-chain fatty acids.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % B
    0.0 50
    1.0 50
    10.0 98
    12.0 98
    12.1 50

    | 15.0 | 50 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: To be optimized (typically 2.5-3.5 kV)

    • Source Temperature: To be optimized (typically 120-150°C)

    • Desolvation Temperature: To be optimized (typically 350-450°C)

    • Nebulizer Gas Flow: To be optimized

    • Drying Gas Flow: To be optimized

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue Homogenate) InternalStandard Add Internal Standard Sample->InternalStandard Spike Extraction Liquid-Liquid Extraction (Isopropanol:Acetonitrile) InternalStandard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Supernatant Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC Injection MS Mass Spectrometry (ESI-, MRM) LC->MS Eluent Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

Potential Metabolic Pathway: Omega-Oxidation

Long-chain fatty acids can be metabolized through the omega-oxidation pathway, which occurs in the endoplasmic reticulum. This pathway involves the oxidation of the terminal methyl group (the ω-carbon). This process can lead to the formation of dicarboxylic acids, which can then undergo further metabolism. This compound could be an intermediate in the further oxidation of a C19 fatty acid.

omega_oxidation_pathway Nonadecanoic_Acid Nonadecanoic Acid Hydroxynonadecanoic_Acid 19-Hydroxynonadecanoic Acid Nonadecanoic_Acid->Hydroxynonadecanoic_Acid Cytochrome P450 Omega-Hydroxylase Oxononadecanoic_Acid This compound Hydroxynonadecanoic_Acid->Oxononadecanoic_Acid Alcohol Dehydrogenase Dicarboxylic_Acid Nonadecanedioic Acid Oxononadecanoic_Acid->Dicarboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal Beta-Oxidation Dicarboxylic_Acid->Beta_Oxidation

Caption: Proposed omega-oxidation pathway for Nonadecanoic Acid.

Data Presentation

Quantitative results should be presented in a clear and concise tabular format to facilitate comparison between different samples or experimental conditions.

Sample IDAnalyte Concentration (ng/mL)Internal Standard AreaAnalyte/IS Ratio
Control 1
Control 2
Treated 1
Treated 2

This table should be populated with experimentally determined values.

Conclusion

This application note provides a detailed, albeit predictive, protocol for the quantification of this compound by LC-MS/MS. The described methods for sample preparation, chromatography, and mass spectrometry are based on established practices for the analysis of long-chain oxo-fatty acids and should serve as a strong starting point for method development and validation. The successful implementation of this method will enable researchers to accurately quantify this compound in biological samples, contributing to a better understanding of its potential role in health and disease. It is imperative to perform a full method validation to determine the specific performance characteristics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Topic: Derivatization of 19-Oxononadecanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers and Scientists

Abstract

19-Oxononadecanoic acid is a long-chain keto-fatty acid with potential biological significance, including observed cytotoxic activities in various human cancer cell lines[1]. Accurate quantification by gas chromatography (GC) is challenging due to its low volatility and the presence of two reactive functional groups: a carboxylic acid and a ketone. These polar groups can cause poor peak shape, thermal degradation, and adsorption on the GC column[2]. This application note provides a detailed protocol for a robust two-step derivatization procedure involving methoximation followed by silylation to enable sensitive and reproducible GC-mass spectrometry (GC-MS) analysis. An alternative esterification method is also discussed.

Introduction

Gas chromatography is a powerful technique for the separation and quantification of fatty acids[2][3]. However, direct analysis of polar compounds like this compound is often impractical. Derivatization is a critical sample preparation step that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives[4][5].

For this compound, two functional groups require modification:

  • Carboxylic Acid Group (-COOH): This highly polar group can lead to peak tailing through hydrogen bonding interactions with the stationary phase[6]. It is typically converted to an ester (e.g., a methyl ester) or a silyl ester.

  • Ketone (Oxo) Group (C=O): The ketone group is susceptible to tautomerization (keto-enol equilibrium) at high temperatures in the GC injector, which can result in multiple peaks for a single analyte. Protecting this group is crucial for accurate quantification[7].

This note details a two-step derivatization strategy that sequentially protects the ketone and the carboxylic acid, ensuring optimal chromatographic performance.

Principle of the Recommended Method

The recommended method is a two-step process designed to quantitatively convert this compound into a stable, volatile derivative suitable for GC-MS analysis.

  • Methoximation: The sample is first reacted with methoxyamine hydrochloride (MeOx). This reaction specifically targets the ketone (oxo) group, converting it into a methoxime derivative. This step is crucial as it "locks" the ketone in place, preventing tautomerization and subsequent formation of multiple derivatives[7].

  • Silylation: Following methoximation, the carboxylic acid group is derivatized using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, forming a TMS ester. Silylation significantly reduces polarity and increases the volatility of the molecule[6][8].

The final product, 19-methoxime-nonadecanoic acid-TMS ester, is thermally stable and exhibits excellent chromatographic properties.

Derivatization_Workflow Analyte This compound (in sample) Step1 Step 1: Methoximation (Methoxyamine HCl in Pyridine) 37°C, 90 min Analyte->Step1 Intermediate 19-Methoxime-nonadecanoic Acid Step1->Intermediate Step2 Step 2: Silylation (MSTFA) 37°C, 30 min Intermediate->Step2 Product Final Derivative for GC-MS: 19-Methoxime-nonadecanoic Acid-TMS Ester Step2->Product GCMS GC-MS Injection Product->GCMS

Caption: Chemical derivatization workflow for this compound.

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reagents are moisture-sensitive and potentially toxic.

Protocol 1: Two-Step Methoximation and Silylation (Recommended)

This protocol is adapted from established methods for derivatizing metabolites containing both keto and carboxyl groups[7].

Reagents and Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Anhydrous solvents (e.g., hexane, ethyl acetate)

  • Internal standard (e.g., deuterated fatty acid or a stable odd-chain fatty acid not present in the sample)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen or argon gas supply for evaporation

Procedure:

  • Sample Preparation: Aliquot the sample containing this compound into a micro-reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water, as it will interfere with the silylation reagent[6].

  • Methoximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the vial in a heating block at 37°C for 90 minutes to ensure complete reaction with the ketone group[7].

    • Cool the vial to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA (with 1% TMCS) to the vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 37°C for 30 minutes[7].

    • Cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous solvent like hexane before injection. 1 µL is typically injected for analysis.

Protocol 2: Acid-Catalyzed Methylation (Alternative)

This protocol converts the carboxylic acid to a fatty acid methyl ester (FAME). Note: This method does not protect the ketone group and may lead to chromatographic artifacts. It is presented as a common alternative for general fatty acid analysis. For best results with this compound, a methoximation step (Protocol 1, Step 2) should be performed prior to this procedure.

Reagents and Materials:

  • Boron trifluoride-methanol solution (BF3-MeOH), 14% w/v

  • Anhydrous hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Other materials as listed in Protocol 1

Procedure:

  • Sample Preparation: Prepare a dried sample as described in Protocol 1, Step 1.

  • Esterification:

    • Add 100 µL of BF3-MeOH reagent to the dried sample[6].

    • Cap the vial tightly and heat at 60°C for 10 minutes[9].

    • Cool the vial to room temperature.

  • Extraction:

    • Add 0.5 mL of saturated NaCl solution to the vial to stop the reaction.

    • Add 0.6 mL of hexane, vortex vigorously for 1 minute, and allow the layers to separate[6].

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract is ready for GC-MS injection.

Data Presentation

The choice of derivatization method significantly impacts analytical accuracy and precision. The following table summarizes representative performance data for different derivatization approaches for long-chain fatty acids, highlighting the high efficiency of silylation and modern methylation techniques.

Derivatization MethodAnalyte TypeAverage Recovery (%)Relative Standard Deviation (RSD, %)Reference
Silylation (BSTFA/MSTFA) Long-Chain FAs95 - 105%< 5%[10][11]
Methylation (TMSD) Plant-derived FAs90 - 106%< 4%[4][11]
Methylation (BF3-Methanol) Mixed FAs85 - 110%< 10%[4][10]
Methylation (KOCH3/HCl) Unsaturated FAs84 - 112%< 15%[4]

Note: Data is compiled from studies on various long-chain fatty acids and serves as a general comparison. TMSD = (Trimethylsilyl)diazomethane.

Overall Analytical Scheme

The derivatization process is a key component of a larger analytical workflow required for the reliable quantification of this compound.

Analytical_Scheme cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Instrumental Analysis cluster_3 Data Processing Extraction Lipid Extraction Evaporation Solvent Evaporation Extraction->Evaporation Methoximation Methoximation (MeOx) Evaporation->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GC_Sep GC Separation Silylation->GC_Sep MS_Det MS Detection GC_Sep->MS_Det Integration Peak Integration MS_Det->Integration Quantification Quantification Integration->Quantification Final_Result Final_Result Quantification->Final_Result

Caption: High-level workflow for the analysis of this compound.

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on a proper derivatization strategy. A two-step approach involving methoximation to protect the ketone group, followed by silylation of the carboxylic acid, is the recommended method. This procedure yields a single, stable derivative with excellent volatility, leading to improved peak shape, higher sensitivity, and more reliable quantification compared to single-step methods that address only the carboxylic acid. This robust protocol provides researchers with a reliable tool for investigating the role of this and other keto-fatty acids in biological systems.

References

Application Notes and Protocols for the Extraction of 19-Oxononadecanoic Acid from Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxononadecanoic acid is an oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. Oxylipins are involved in a variety of physiological and pathological processes in plants, including defense against pathogens and pests, wound healing, and developmental regulation. The study of specific oxylipins like this compound is crucial for understanding plant defense mechanisms and may lead to the development of novel therapeutic agents and agrochemicals.

Data Presentation

Currently, there is a lack of specific quantitative data in the scientific literature regarding the extraction yields and purity of this compound from plant tissues using various methods. Researchers undertaking the study of this specific compound will need to perform optimization experiments and quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to determine the most efficient extraction protocol for their plant material of interest.

The following table provides a general comparison of common lipid extraction methods that can be adapted for oxylipins. The efficiency for this compound would need to be empirically determined.

Extraction Method Principle Advantages Disadvantages Applicable Solvent Systems
Bligh-Dyer Method Two-phase extraction using chloroform, methanol, and water to partition lipids into the chloroform layer.Well-established, good recovery for a broad range of lipids.Use of chloroform, which is a hazardous solvent.Chloroform/Methanol/Water
Folch Method Similar to Bligh-Dyer but with a higher ratio of chloroform to methanol, often used for tissues with high lipid content.High lipid recovery.Use of large volumes of chloroform.Chloroform/Methanol
Hot Isopropanol Extraction Initial inactivation of lipolytic enzymes with hot isopropanol, followed by extraction with a chloroform/methanol mixture.Minimizes enzymatic degradation of target lipids.Requires a heating step.Isopropanol, Chloroform/Methanol
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively adsorb and elute lipids of interest.High selectivity and can provide cleaner extracts.Requires method development to optimize sorbent and solvent selection.Various, depending on the sorbent.

Experimental Protocols

The following is a generalized protocol for the extraction of oxylipins from plant tissue. It is essential to handle the samples quickly and at low temperatures to minimize enzymatic and non-enzymatic oxidation.

Protocol 1: General Oxylipin Extraction from Plant Leaf Tissue

Materials:

  • Fresh plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent: Chloroform/Methanol (2:1, v/v) containing 0.01% butylated hydroxytoluene (BHT) as an antioxidant.

  • 0.9% NaCl solution, pre-chilled

  • Centrifuge capable of reaching 3,000 x g at 4°C

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream evaporator or vacuum concentrator

  • Internal standard (e.g., a deuterated analog of the target analyte, if available)

Procedure:

  • Sample Collection and Freezing: Harvest fresh plant leaf tissue (approximately 1-2 g) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to keep the sample frozen during this step.

  • Extraction:

    • Transfer the powdered tissue to a glass centrifuge tube.

    • Add 10 mL of ice-cold Extraction Solvent for every 1 g of tissue.

    • Add an appropriate amount of internal standard.

    • Vortex the mixture vigorously for 1 minute.

    • Agitate the sample on a shaker at 4°C for 1 hour.

  • Phase Separation:

    • Add 0.2 volumes of ice-cold 0.9% NaCl solution to the tube (e.g., 2 mL for 10 mL of extraction solvent).

    • Vortex thoroughly for 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Lipid Phase:

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a small, known volume of an appropriate solvent (e.g., methanol or acetonitrile) for subsequent analysis.

  • Storage: Store the final extract at -80°C until analysis.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction of this compound from plant tissue.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis start Plant Tissue Collection freeze Flash Freezing in Liquid Nitrogen start->freeze grind Homogenization (Cryogenic Grinding) freeze->grind extract Addition of Extraction Solvent (e.g., Chloroform/Methanol + BHT) grind->extract agitate Agitation at 4°C extract->agitate phase_sep Phase Separation (Addition of NaCl & Centrifugation) agitate->phase_sep collect Collection of Organic Phase phase_sep->collect dry Solvent Evaporation (Nitrogen Stream) collect->dry reconstitute Reconstitution in Analysis Solvent dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for the extraction of oxylipins from plant tissue.

Signaling Pathway

While the specific signaling pathway of this compound is not yet elucidated, it is likely part of the broader oxylipin signaling network. The best-characterized of these is the octadecanoid pathway, which leads to the synthesis of jasmonic acid (JA), a critical plant hormone. This pathway provides a framework for understanding how oxylipins function in plant defense and development.

octadecanoid_pathway cluster_membrane Chloroplast/Peroxisome Membrane cluster_synthesis Biosynthesis Pathway cluster_signaling Downstream Signaling ala α-Linolenic Acid (18:3) (from membrane lipids) hpota 13(S)-Hydroperoxyoctadecatrienoic Acid (13-HPOT) ala->hpota LOX aos Allene Oxide Synthase (AOS) hpota->aos aoc Allene Oxide Cyclase (AOC) aos->aoc opda 12-oxophytodienoic acid (OPDA) aoc->opda opr3 OPDA Reductase 3 (OPR3) opda->opr3 opc8 OPC-8:0 opr3->opc8 beta_ox β-oxidation opc8->beta_ox ja Jasmonic Acid (JA) beta_ox->ja jar1 JA-Ile Synthesis (JAR1) ja->jar1 ja_ile JA-Isoleucine (JA-Ile) jar1->ja_ile coi1 COI1 Receptor Complex ja_ile->coi1 jaz JAZ Repressor Degradation coi1->jaz tf Transcription Factor Activation (e.g., MYC2) jaz->tf gene_exp Defense Gene Expression tf->gene_exp

Caption: The octadecanoid pathway for jasmonic acid biosynthesis and signaling.

Applications of 19-Oxononadecanoic Acid in Lipidomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the specific applications of 19-Oxononadecanoic acid in lipidomics is currently limited in publicly available literature. The following application notes and protocols are based on the established roles of similar odd-chain and modified fatty acids and are intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of this molecule.

Application Notes

This compound is a long-chain oxo-fatty acid. As an odd-chain fatty acid, it may have unique metabolic fates and biological activities compared to its even-chain counterparts. Its terminal ketone group suggests it could be a product of omega-oxidation or a related metabolic pathway. In lipidomics, this compound can be investigated for several potential applications:

  • Biomarker Discovery: Altered levels of this compound in biological samples (plasma, tissues, etc.) could serve as a potential biomarker for metabolic diseases, including peroxisomal disorders, altered fatty acid oxidation, or specific dietary exposures.

  • Investigating Fatty Acid Metabolism: As a modified fatty acid, it can be used as a tracer in metabolic studies to elucidate the pathways of odd-chain fatty acid metabolism, including its absorption, transport, and catabolism.

  • Cellular Signaling: Oxo-fatty acids can act as signaling molecules. Research into this compound could uncover its role in modulating cellular processes such as inflammation, apoptosis, or receptor activation.

  • Internal Standard in Mass Spectrometry: Due to its likely low endogenous abundance, a synthesized and purified form of this compound could serve as an effective internal standard for the quantification of other long-chain fatty acids in mass spectrometry-based lipidomics.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound in various biological matrices.

Protocol 1: Extraction of Total Lipids from Biological Samples (e.g., Plasma, Tissues)

This protocol describes a modified Bligh-Dyer method for the extraction of total lipids, which would include this compound.

Materials:

  • Biological sample (e.g., 100 µL plasma, 50 mg tissue homogenate)

  • Chloroform

  • Methanol

  • Ultrapure water

  • Internal standard solution (e.g., a known concentration of a related, stable isotope-labeled fatty acid)

  • Glass vials with Teflon-lined caps

  • Centrifuge

Procedure:

  • To a glass vial, add the biological sample.

  • Add the internal standard solution.

  • Add 1 mL of methanol and vortex thoroughly for 1 minute.

  • Add 2 mL of chloroform and vortex for 2 minutes.

  • Add 0.8 mL of ultrapure water and vortex for 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new clean glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent analysis.

Protocol 2: Derivatization of this compound for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For analysis by GC-MS, the carboxylic acid group of this compound needs to be derivatized to increase its volatility.

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Sodium sulfate (anhydrous)

  • GC-MS vials

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

  • Incubate the mixture at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).

  • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex the mixture for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collect the upper hexane layer containing the FAMEs and transfer it to a new vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC-MS vial for analysis.

Protocol 3: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of this compound without derivatization, providing high sensitivity and specificity.

Materials:

  • Dried lipid extract from Protocol 1, resuspended in a suitable solvent (e.g., methanol)

  • LC-MS system equipped with a C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

  • LC-MS vials

Procedure:

  • Inject the resuspended lipid extract into the LC-MS system.

  • Perform a chromatographic separation using a suitable gradient. For example:

    • Start with 30% B, hold for 1 minute.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • The mass spectrometer should be operated in negative ion mode.

  • For targeted analysis, use Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound would be its [M-H]⁻ ion (m/z 311.26). Product ions would be determined by fragmentation experiments (e.g., loss of water, decarboxylation).

Quantitative Data Presentation

The following tables are examples of how quantitative data for this compound could be presented in a lipidomics study.

Table 1: Hypothetical Concentration of this compound in Different Biological Samples.

Sample TypeCondition A (Mean ± SD, ng/mL)Condition B (Mean ± SD, ng/mL)p-value
Plasma15.2 ± 3.128.7 ± 5.4<0.05
Liver Tissue45.8 ± 8.982.1 ± 12.3<0.01
Adipose Tissue22.1 ± 4.518.9 ± 3.8>0.05

Table 2: Hypothetical Fatty Acid Profile in a Cell Line Treated with a Test Compound.

Fatty AcidControl (Relative Abundance %)Treated (Relative Abundance %)Fold Change
Palmitic acid (16:0)30.528.10.92
Stearic acid (18:0)15.214.80.97
Oleic acid (18:1)25.826.51.03
This compound 0.1 0.5 5.0

Visualizations

Signaling Pathway Diagram

cluster_0 Hypothetical Metabolic Pathway of this compound Nonadecanoic Acid Nonadecanoic Acid Omega-oxidation Omega-oxidation Nonadecanoic Acid->Omega-oxidation Enzyme 1 19-Hydroxynonadecanoic Acid 19-Hydroxynonadecanoic Acid Omega-oxidation->19-Hydroxynonadecanoic Acid Dehydrogenation Dehydrogenation 19-Hydroxynonadecanoic Acid->Dehydrogenation Enzyme 2 This compound This compound Dehydrogenation->this compound Downstream Signaling or Catabolism Downstream Signaling or Catabolism This compound->Downstream Signaling or Catabolism Biological Effects Biological Effects Downstream Signaling or Catabolism->Biological Effects cluster_1 Lipidomics Workflow for this compound Analysis Sample_Collection 1. Biological Sample Collection (Plasma, Tissue, etc.) Lipid_Extraction 2. Total Lipid Extraction (Bligh-Dyer) Sample_Collection->Lipid_Extraction Analysis 3. Instrumental Analysis Lipid_Extraction->Analysis GC_MS GC-MS (after derivatization) Analysis->GC_MS LC_MS LC-MS/MS (direct analysis) Analysis->LC_MS Data_Processing 4. Data Processing and Analysis GC_MS->Data_Processing LC_MS->Data_Processing Quantification 5. Quantification and Statistical Analysis Data_Processing->Quantification Interpretation 6. Biological Interpretation Quantification->Interpretation

Application Note & Protocol: Synthesis of 19-Oxononadecanoic Acid Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxononadecanoic acid is a long-chain oxo fatty acid. As with other oxo fatty acids, it is of interest to researchers in fields such as metabolomics, lipidomics, and drug development for its potential role in various physiological and pathological processes. The availability of a pure analytical standard is crucial for the accurate identification and quantification of this compound in biological matrices. This document provides a detailed protocol for the chemical synthesis of this compound, intended for use as a reference standard. The synthesis is based on the oxidation of the corresponding ω-hydroxy fatty acid, 19-hydroxynonadecanoic acid.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the oxidation of its precursor, 19-hydroxynonadecanoic acid. This reaction selectively converts the terminal hydroxyl group to an aldehyde. Among various oxidation methods, the Dess-Martin Periodinane (DMP) oxidation is recommended for its mild reaction conditions, high chemoselectivity, and simplified work-up, which are advantageous for handling long-chain fatty acids that can be prone to side reactions under harsher conditions.[1][2][3][4]

Synthesis_Pathway Start 19-Hydroxynonadecanoic Acid Product This compound Start->Product Oxidation Reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Reagent->Product

Caption: Synthetic pathway for this compound.

Data Presentation: Expected Product Characterization

The following table summarizes the expected analytical data for the successful synthesis of this compound. Data is extrapolated from known values for similar long-chain oxo- and hydroxy-fatty acids.

Parameter Expected Value
Molecular Formula C₁₉H₃₆O₃
Molecular Weight 312.49 g/mol
Appearance White to off-white solid
Melting Point 75-80 °C (estimated)
¹H NMR (CDCl₃, 400 MHz) δ 9.81 (t, J=1.8 Hz, 1H, -CHO), 2.42 (td, J=7.4, 1.8 Hz, 2H, -CH₂CHO), 2.35 (t, J=7.5 Hz, 2H, -CH₂COOH), 1.70-1.55 (m, 4H), 1.40-1.20 (br s, 26H)
¹³C NMR (CDCl₃, 100 MHz) δ 202.9 (-CHO), 179.8 (-COOH), 43.9, 34.1, 29.6 (multiple), 29.4, 29.3, 29.1, 24.7, 22.1
IR (KBr, cm⁻¹) 3300-2500 (br, O-H of COOH), 2920, 2850 (C-H), 1735 (C=O, aldehyde), 1705 (C=O, carboxylic acid)
Mass Spectrometry (ESI-) m/z 311.25 [M-H]⁻

Experimental Protocol: Dess-Martin Oxidation

This protocol details the oxidation of 19-hydroxynonadecanoic acid to this compound using Dess-Martin periodinane.

Materials and Equipment:

  • 19-Hydroxynonadecanoic acid

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 19-hydroxynonadecanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Place the flask under an inert atmosphere of argon or nitrogen.

    • Begin stirring the solution at room temperature.

  • Addition of Dess-Martin Periodinane:

    • To the stirred solution, add Dess-Martin periodinane (1.2-1.5 eq) portion-wise over 5-10 minutes.[5]

    • Note: DMP is shock-sensitive and should be handled with care.[5]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.[5]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up:

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • To reduce any remaining DMP, add a 10% aqueous solution of sodium thiosulfate and stir vigorously for 15-20 minutes until the organic layer is clear.[6][7]

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water, and finally with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve 19-hydroxynonadecanoic acid in anhydrous DCM add_dmp Add Dess-Martin Periodinane dissolve->add_dmp stir Stir at room temperature (2-4h) add_dmp->stir quench Quench with NaHCO₃ and Na₂S₂O₃ stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃, H₂O, and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterize Characterize (NMR, IR, MS) chromatography->characterize

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dess-Martin periodinane is a potentially explosive reagent and should be handled with caution, avoiding shock and heat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

  • Dispose of all chemical waste according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 19-Oxononadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 19-Oxononadecanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

The analysis of long-chain oxo-fatty acids like this compound can present several challenges, primarily related to its physicochemical properties. These include:

  • Sample Preparation: Efficient extraction from complex biological matrices can be difficult due to its amphipathic nature.

  • Low Volatility: The high boiling point of this long-chain fatty acid makes it less suitable for direct analysis by gas chromatography (GC) without derivatization.

  • Thermal Instability: The presence of the oxo group can make the molecule susceptible to degradation at high temperatures used in some analytical techniques.

  • Ionization Efficiency: Achieving consistent and efficient ionization for mass spectrometry (MS) analysis can be challenging.

  • Co-elution: Structural similarity with other endogenous fatty acids can lead to co-elution in chromatographic separations, complicating quantification.[1]

Q2: What are the recommended sample preparation techniques for this compound?

A robust sample preparation protocol is crucial for accurate analysis. A general approach involves:

  • Homogenization: Ensure the sample is homogenous before extraction.

  • Extraction: A modified Folch extraction procedure using a chloroform/methanol mixture is a common method for lipid extraction.[2] For solid samples, microwave-assisted extraction (MAE) can be employed to reduce solvent consumption and extraction time.[3]

  • Purification: Solid-phase extraction (SPE) can be used to clean up the sample and remove interfering substances.

  • Derivatization: For GC analysis, derivatization to a more volatile ester (e.g., methyl ester) is often necessary. Transesterification using methanol and a catalyst like hydrochloric acid is a standard procedure.[2]

Q3: Which analytical techniques are most suitable for the quantification of this compound?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful techniques for the quantification of this compound.

  • LC-MS: Offers high sensitivity and selectivity without the need for derivatization. Reversed-phase chromatography is typically used for separation.

  • GC-MS: Provides excellent chromatographic resolution and structural information, but requires derivatization to increase the volatility of the analyte.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in LC Analysis
  • Question: I am observing significant peak tailing for this compound during my LC-MS analysis. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is often due to interactions with the stationary phase or issues with the mobile phase.

Potential Cause Troubleshooting Step
Secondary Interactions The free silanol groups on the silica-based stationary phase can interact with the carboxylic acid group, causing tailing.
Solution: Use a column with end-capping or a base-deactivated stationary phase.
Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group (typically by adding a small amount of formic acid or acetic acid) to ensure it is fully protonated.
Column Overload Injecting too much sample can lead to peak fronting or tailing.
Solution: Dilute the sample and reinject.
Issue 2: Low Signal Intensity or No Peak Detected in MS Analysis
  • Question: I am not detecting a signal for this compound in my mass spectrometer. What are the possible reasons and solutions?

  • Answer: Low signal intensity can stem from issues with ionization, ion suppression, or the instrument settings.

Potential Cause Troubleshooting Step
Poor Ionization Efficiency This compound may not ionize efficiently in the chosen mode (positive or negative).
Solution: For the carboxylic acid moiety, negative ion mode electrospray ionization (ESI) is generally preferred, as it readily forms the [M-H]- ion. Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature).
Ion Suppression Co-eluting matrix components can suppress the ionization of the target analyte.
Solution: Improve the sample cleanup procedure using SPE. Dilute the sample to reduce the concentration of interfering substances.
Incorrect Mass Analyzer Settings The mass spectrometer may not be set to monitor the correct mass-to-charge ratio (m/z).
Solution: Verify the calculated m/z for the expected adducts of this compound (e.g., [M-H]-, [M+HCOO]- in negative mode). Perform a direct infusion of a standard solution to confirm the instrument's response.

Quantitative Data Summary

Property2-Oxononadecanoic acid3-Oxononadecanoic acidNonadecanoic acid
Molecular Formula C19H36O3[4]C19H36O3[5]C19H38O2[6]
Molecular Weight 312.5 g/mol [4]312.5 g/mol [5]298.5 g/mol [6]
Monoisotopic Mass 312.26644501 Da[4]312.26644501 Da[5]298.287180451 Da[6]
XLogP3 8.1[4]7.5[7]Not Available

Experimental Protocols

Protocol 1: General Lipid Extraction from Biological Fluids

This protocol is adapted from a modified Folch extraction procedure and is suitable for extracting this compound from samples like plasma or serum.[2]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., Nonadecanoic acid-d37)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the biological fluid, add 20 µL of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the transesterification of the extracted lipids to fatty acid methyl esters (FAMEs) for GC-MS analysis.[2]

Materials:

  • Dried lipid extract

  • Chloroform

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hexane

  • Deionized water

  • Heating block

Procedure:

  • Dissolve the dried lipid extract in 200 µL of chloroform.

  • Add 2 mL of methanol followed by 100 µL of concentrated HCl.

  • Seal the reaction vial and heat at 100°C for 1 hour.

  • Cool the vial to room temperature.

  • Add 2 mL of hexane and 2 mL of deionized water to extract the FAMEs.

  • Vortex the mixture and allow the phases to separate.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Optional LCMS LC-MS Analysis Purification->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition LCMS->Data_Acquisition GCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Flowchart Start Analytical Issue Encountered Issue_Type What is the nature of the issue? Start->Issue_Type Peak_Shape Poor Peak Shape (Tailing/Fronting) Issue_Type->Peak_Shape Peak Shape Signal_Intensity Low/No Signal Issue_Type->Signal_Intensity Signal Check_Mobile_Phase Check Mobile Phase pH (Adjust if necessary) Peak_Shape->Check_Mobile_Phase Check_Column Inspect/Change Column (Use end-capped column) Check_Mobile_Phase->Check_Column Check_Concentration Dilute Sample Check_Column->Check_Concentration End Problem Resolved Check_Concentration->End Check_Ionization Optimize Ion Source Parameters (Switch ionization mode) Signal_Intensity->Check_Ionization Check_Sample_Prep Improve Sample Cleanup (Enhance SPE) Check_Ionization->Check_Sample_Prep Check_MS_Settings Verify MS Parameters (Correct m/z) Check_Sample_Prep->Check_MS_Settings Check_MS_Settings->End

Caption: Troubleshooting flowchart for common issues in the analysis of this compound.

References

Technical Support Center: Optimizing Long-Chain Fatty Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction efficiency of long-chain fatty acids (LCFAs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of long-chain fatty acids.

Issue 1: Low Overall Yield of Extracted Fatty Acids

Possible Causes:

  • Incomplete Cell Lysis: The solvent may not be effectively disrupting the cell membranes to release the lipids. This is a common issue with samples that have rigid cell walls, such as plants, fungi, and microalgae.[1]

  • Incorrect Solvent System: The polarity of the extraction solvent may not be suitable for the types of lipids present in the sample. Neutral lipids are best extracted with nonpolar solvents, while polar lipids require polar solvents.[1][2] For efficient extraction of a broad range of lipids, a mixture of polar and nonpolar solvents is often necessary.[1]

  • Insufficient Solvent-to-Sample Ratio: A low volume of extraction solvent relative to the sample size can lead to incomplete extraction.[1]

  • Inadequate Homogenization: Insufficient mixing of the sample with the solvent can limit the interaction between the lipids and the solvent.

  • Sample Over-drying at High Temperatures: High temperatures can cause lipids to bind to proteins and carbohydrates, making them more difficult to extract.[2]

  • Presence of Water in the Sample: For non-polar, ether-based extractions, a high moisture content (greater than 8%) in the sample can reduce extraction efficiency as diethyl ether is hygroscopic.[2]

Solutions:

  • Pre-treatment for Cell Disruption: For samples with tough cell walls, consider mechanical disruption methods such as bead milling, ultrasonication, or grinding with liquid nitrogen before solvent extraction.[1]

  • Optimize Solvent Selection:

    • For general-purpose lipid extraction, a chloroform/methanol mixture (e.g., 2:1, v/v) is highly effective at extracting a wide range of lipids.[1][3]

    • As a less toxic alternative to chloroform, tert-butyl methyl ether (MTBE) in combination with methanol can be used and is as efficient as the classical Bligh and Dyer method.[4]

    • For extracting neutral lipids like triacylglycerols, nonpolar solvents such as hexane are efficient.[1]

  • Increase Solvent-to-Sample Ratio: A sample-to-solvent ratio of 1:20 (v/v) is recommended for methods like Folch and Bligh and Dyer to achieve the highest yield.[1]

  • Ensure Thorough Homogenization: Use a high-speed homogenizer or vortex vigorously to ensure the sample is well-dispersed in the extraction solvent.

  • Gentle Sample Drying: Dry samples at low temperatures or use vacuum drying to prevent lipid binding.[2]

  • Sample Desiccation for Non-Polar Extractions: Ensure samples are adequately dried before extraction with non-polar solvents like diethyl ether.[2]

Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction

Possible Causes:

  • High Concentration of Surfactant-like Molecules: Samples rich in phospholipids, free fatty acids, triglycerides, or proteins can lead to the formation of stable emulsions between the aqueous and organic phases.[5]

  • Vigorous Shaking: Excessive agitation of the separatory funnel can promote emulsion formation.[5]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases.[5]

  • "Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[5]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[5]

  • Centrifugation: Centrifuging the mixture can help to separate the layers more effectively.

  • Alternative Extraction Method: Consider using supported liquid extraction (SLE) for samples prone to emulsion formation.[5]

Issue 3: Poor Recovery of a Specific Class of Long-Chain Fatty Acids (e.g., Polyunsaturated Fatty Acids)

Possible Causes:

  • Oxidation of Unsaturated Fatty Acids: Polyunsaturated fatty acids (PUFAs) are susceptible to oxidation, which can occur during sample preparation and extraction.

  • Inefficient Derivatization: The chosen derivatization method may not be effective for all fatty acid classes. For example, derivatization with potassium hydroxide (KOH) is known to be ineffective for free fatty acids.[4] Similarly, trimethylsulfonium hydroxide (TMSH) can lead to insufficient derivatization of PUFAs.[4]

Solutions:

  • Minimize Oxidation:

    • Work quickly and at low temperatures.

    • Use solvents containing antioxidants like butylated hydroxytoluene (BHT).

    • Store samples and extracts under an inert atmosphere (e.g., nitrogen or argon).

  • Select an Appropriate Derivatization Reagent:

    • For a broad range of fatty acids, including free fatty acids and those in complex lipids, methanolic hydrochloric acid (HCl) or a combination of methanolic sodium hydroxide followed by boron trifluoride (BF3) are suitable.[4]

    • Boron trifluoride in methanol is a widely used and effective reagent for preparing fatty acid methyl esters (FAMEs) from free fatty acids.[6]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of saponification in fatty acid analysis?

A1: Saponification is an alkaline hydrolysis process that breaks down glycerides (like triglycerides) into glycerol and fatty acid salts, commonly known as soap.[7] In the context of total fatty acid analysis, saponification is used to liberate fatty acids from their esterified forms within complex lipids, allowing for subsequent analysis.[8] This step ensures that both free and bound fatty acids are included in the final measurement.

Q2: Why is derivatization necessary for GC analysis of fatty acids?

A2: Derivatization is crucial for gas chromatography (GC) analysis of fatty acids for several reasons:

  • Increased Volatility: Free fatty acids have low volatility due to their polar carboxyl group, which can lead to poor chromatographic performance. Derivatization, typically to fatty acid methyl esters (FAMEs), increases their volatility, making them suitable for GC analysis.[9]

  • Improved Peak Shape: The high polarity of free fatty acids can cause them to interact with the GC column, leading to peak tailing and poor resolution. Derivatization reduces this polarity, resulting in sharper, more symmetrical peaks.

  • Enhanced Stability: FAMEs are generally more stable than their corresponding free fatty acids, especially at the high temperatures used in GC.

Q3: Which extraction method is best for my sample type?

A3: The optimal extraction method depends on the nature of your sample and the specific lipids you are targeting.

  • Folch or Bligh & Dyer Methods: These are considered "gold standard" methods for total lipid extraction from a wide variety of biological tissues.[1] They use a chloroform/methanol/water solvent system to effectively extract both polar and non-polar lipids.

  • Soxhlet Extraction: This method is suitable for solid samples and can provide high lipid yields.[1] However, it is a lengthy process and may not be ideal for heat-sensitive lipids.

  • Solid-Phase Extraction (SPE): SPE is a valuable technique for fractionating different lipid classes and for cleaning up samples before analysis.[10] It can be used to isolate specific fatty acid classes from complex mixtures.[11]

Q4: How can I quantify the extracted long-chain fatty acids?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the quantification of long-chain fatty acids.[12][13][14] To achieve accurate quantification, an internal standard (a fatty acid of known concentration that is not present in the sample) should be added to the sample before extraction and derivatization. This allows for correction for any sample loss during preparation. For each fatty acid to be quantified, a standard of known concentration and purity is required to generate a calibration curve.[15]

Quantitative Data Summary

Table 1: Comparison of Lipid Extraction Solvent Efficiencies for Wheat Flour

Extraction Solvent/MethodTotal Lipid Yield (g/kg flour)Neutral Lipids (%)Glycolipids (%)Phospholipids (%)
Butanol saturated with water (BD)2.50513217
BD with HCl2.65711712
Chloroform/Methanol/Hexane (CMHex)2.15632215
Methanol2.35582517
Chloroform1.80651916
Hexane1.62701812
(Data sourced from literature comparing ambient solvent extraction methods)[16]

Table 2: Comparison of Fatty Acid Recovery Using Different Extraction Solvents from Fermentation Medium

Fatty AcidChloroform Recovery (%)Chloroform/Methanol (1:1) Recovery (%)Hexane Recovery (%)Hexane/MTBE (1:1) Recovery (%)
Capric acid (C10:0)< 26278298
Lauric acid (C12:0)< 267693100
Myristic acid (C14:0)< 26> 80> 90100
Palmitic acid (C16:0)< 26> 80> 90100
Stearic acid (C18:0)< 26> 80> 90100
Oleic acid (C18:1)< 26> 80> 90100
Linoleic acid (C18:2)< 26> 80> 90100
(Data represents maximal recoveries obtained under optimized pH and ionic strength conditions)[17]

Experimental Protocols

Protocol 1: Saponification of Lipids

This protocol describes the alkaline hydrolysis of lipids to liberate free fatty acids.

Materials:

  • Lipid extract

  • Saponification reagent: 2.5 M Potassium Hydroxide (KOH) in methanol (1:4, v/v)[18] or 0.5N alcoholic KOH solution[7]

  • Reflux condenser

  • Water bath

  • Conical flask

  • 0.5N Hydrochloric acid (HCl)

  • Phenolphthalein indicator

Procedure:

  • Accurately weigh approximately 2-5g of the oil or fat sample into a 250ml conical flask.[7] If the sample is solid, melt it first.

  • Add 25-50ml of the alcoholic KOH solution to the flask.[7]

  • Attach a reflux condenser to the flask.

  • Place the flask in a boiling water bath and reflux gently for 1 hour to ensure complete saponification.[7]

  • After 1 hour, remove the flask from the water bath and allow it to cool to room temperature.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the excess KOH with 0.5N HCl until the pink color disappears. This determines the amount of KOH that was not consumed in the saponification reaction.

  • A blank titration using the same amount of alcoholic KOH but without the lipid sample should also be performed.[7]

  • The difference between the blank and sample titration volumes is used to calculate the amount of KOH that reacted with the fatty acids.

Protocol 2: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol

This protocol details the conversion of free fatty acids into fatty acid methyl esters (FAMEs) for GC analysis.

Materials:

  • Extracted fatty acid sample

  • Boron trifluoride-methanol (BF3-Methanol), 12% or 14% w/w

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Micro reaction vessel (5-10 mL)

  • Water bath or heating block

Procedure:

  • Weigh 1-25 mg of the fatty acid sample into a micro reaction vessel.

  • Add 2 mL of BF3-Methanol reagent to the vessel.

  • Heat the mixture at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.

  • Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. For quantitative recovery, the extraction can be repeated with additional hexane.

  • To remove any residual water, pass the hexane extract through a small column containing anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the vial, swirl, and then transfer the hexane to a new vial for GC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Fatty Acid Analysis Sample Biological Sample Homogenization Homogenization/Cell Lysis Sample->Homogenization Solvent_Addition Solvent Addition (e.g., Chloroform:Methanol) Homogenization->Solvent_Addition Phase_Separation Phase Separation (Liquid-Liquid Extraction) Solvent_Addition->Phase_Separation Lipid_Extract Lipid Extract Phase_Separation->Lipid_Extract Saponification Saponification (optional) (to liberate bound FAs) Lipid_Extract->Saponification Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Lipid_Extract->Derivatization For Free Fatty Acids Saponification->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Data Analysis & Quantification GCMS_Analysis->Quantification

Caption: Workflow for Long-Chain Fatty Acid Extraction and Analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Fatty Acid Yield Cause1 Incomplete Cell Lysis Problem->Cause1 Cause2 Incorrect Solvent Problem->Cause2 Cause3 Insufficient Solvent Volume Problem->Cause3 Cause4 Lipid Binding Problem->Cause4 Solution1 Mechanical Disruption (e.g., Sonication) Cause1->Solution1 Solution2 Optimize Solvent Polarity (e.g., Chloroform/Methanol) Cause2->Solution2 Solution3 Increase Solvent:Sample Ratio Cause3->Solution3 Solution4 Low-Temperature Drying Cause4->Solution4

Caption: Troubleshooting Logic for Low Fatty Acid Extraction Yields.

References

Technical Support Center: Analysis of 19-Oxononadecanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 19-Oxononadecanoic acid and other oxylipins by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols to enhance mass spectrometry sensitivity and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and other oxylipins.

Q1: I am observing low sensitivity and poor signal-to-noise for my analyte. What are the likely causes and how can I improve it?

A1: Low sensitivity is a common challenge in oxylipin analysis due to their low endogenous concentrations and poor ionization efficiency.[1] Here are the primary areas to troubleshoot:

  • Suboptimal Sample Preparation: Inefficient extraction or analyte degradation during sample preparation can significantly reduce the amount of analyte reaching the instrument.

    • Solution: Employ a robust solid-phase extraction (SPE) protocol specifically designed for acidic lipids.[2] Ensure all sample handling is performed at low temperatures and consider adding antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[3]

  • Poor Ionization Efficiency: this compound, like other fatty acids, ionizes poorly in its native form.

    • Solution: Chemical derivatization is highly recommended to improve ionization efficiency. Derivatizing the carboxylic acid group can lead to a significant increase in signal intensity.[4][5]

  • Mass Spectrometry Parameters Not Optimized: Generic MS settings are often not suitable for the specific fragmentation pattern of your analyte.

    • Solution: Optimize MS parameters such as collision energy, cone voltage, and capillary voltage for your specific instrument and analyte.[6] It is crucial to perform compound optimization rather than relying solely on literature values.

Q2: My results are not reproducible. What could be causing this variability?

A2: Poor reproducibility can stem from inconsistencies in sample handling, chromatography, or instrument performance.[7][8]

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples is a common culprit.

    • Solution: Use an internal standard, preferably a stable isotope-labeled version of your analyte, added at the very beginning of your sample preparation workflow. This will help to correct for variations in sample recovery.[2] Automating the extraction process can also improve consistency.

  • Chromatographic Issues: Shifting retention times and poor peak shapes can lead to inconsistent integration and quantification.

    • Solution: Ensure your mobile phase is fresh and properly degassed. Check for column degradation by running a quality control standard regularly. If peak tailing is observed, it could be due to secondary interactions with the stationary phase; consider adjusting the mobile phase pH or using an end-capped column.

  • Instrument Contamination and Carryover: The analyte from a high concentration sample can adsorb to surfaces in the autosampler or LC system and elute in subsequent blank or low concentration samples.

    • Solution: Implement a rigorous needle wash protocol in your autosampler, using a strong organic solvent. Injecting blank samples between your analytical runs can help identify and quantify carryover.

Q3: I am observing peak tailing for my analyte. What is the cause and how can I fix it?

A3: Peak tailing for acidic compounds like this compound is often due to interactions with the stationary phase or issues with the sample solvent.

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of the analyte, causing tailing.

    • Solution: Use an end-capped C18 column. Alternatively, adding a small amount of a weak acid, like formic acid (0.1%), to your mobile phase can help to suppress the ionization of the silanol groups and reduce these interactions.

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your final extracted sample in the initial mobile phase or a weaker solvent.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.

    • Solution: Try diluting your sample and reinjecting. If the peak shape improves, you were likely overloading the column.

Q4: I am having trouble with matrix effects, specifically ion suppression. How can I mitigate this?

A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a significant challenge in LC-MS.

  • Inadequate Sample Cleanup: The presence of phospholipids and other endogenous compounds can severely suppress the analyte signal.

    • Solution: Improve your sample preparation protocol. A targeted SPE method, such as a mixed-mode anion exchange, is very effective at removing interfering compounds.[6]

  • Chromatographic Co-elution: If matrix components co-elute with your analyte, they will compete for ionization.

    • Solution: Optimize your chromatographic gradient to better separate your analyte from the interfering matrix components. A longer, shallower gradient can often improve resolution.

  • Use of a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard will experience similar matrix effects as the analyte, allowing for accurate quantification despite ion suppression.

Experimental Protocols

Solid-Phase Extraction (SPE) for Oxylipins from Plasma/Serum

This protocol is adapted from a standard method for the extraction of oxylipins from biological fluids.[2][5]

Materials:

  • Oasis MAX µElution plate or cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid

  • 10% Glycerol in water

  • Internal standard solution (e.g., d4-19-Oxononadecanoic acid)

Procedure:

  • Sample Pre-treatment: Centrifuge plasma/serum sample to pellet any particulates. Dilute 150 µL of the supernatant with 550 µL of water. Add the internal standard solution.

  • SPE Plate/Cartridge Conditioning:

    • Condition with 200 µL of methanol.

    • Condition with 200 µL of water.

  • Sample Loading: Load the entire pre-treated sample onto the SPE plate/cartridge.

  • Washing:

    • Wash with 600 µL of water.

    • Wash with 600 µL of methanol.

  • Elution:

    • Prepare a collection plate with 30 µL of 10% glycerol in each well.

    • Elute the analytes slowly with 30 µL of 50:50 acetonitrile:isopropanol + 5% formic acid.

  • Final Preparation: Seal the collection plate and mix thoroughly. The sample is now ready for LC-MS/MS analysis.

Derivatization of this compound for Enhanced LC-MS Sensitivity

This protocol uses N-(4-aminomethylphenyl)pyridinium (AMPP) as a derivatizing agent to improve ionization efficiency in positive ion mode.[9]

Materials:

  • Dried sample extract containing this compound

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (640 mM in water)

  • N-Hydroxybenzotriazole (HOBt) solution (20 mM in 99:1 ACN/DMF)

  • AMPP solution (20 mM in ACN)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (LC-MS grade)

Procedure:

  • Reaction Setup: To the dried sample extract, add the following in order:

    • 10 µL of 4:1 ACN/DMF

    • 10 µL of EDC solution

    • 5 µL of HOBt solution

    • 15 µL of AMPP solution

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Extraction:

    • After cooling to room temperature, add 600 µL of water.

    • Extract the derivatized analyte twice with 600 µL of MTBE.

  • Drying and Reconstitution: Combine the organic layers and dry under a stream of nitrogen. Reconstitute the dried residue in 125 µL of methanol for LC-MS/MS analysis.

Quantitative Data Summary

Chemical derivatization can dramatically improve the sensitivity of fatty acid analysis by LC-MS. The table below summarizes the reported sensitivity enhancements for various derivatization reagents.

Derivatization ReagentAnalyte ClassFold Increase in Sensitivity (Compared to Underivatized)Reference
N-(4-aminomethylphenyl)-pyridinium (AMPP)Eicosanoids10- to 20-fold[5]
N-(4-aminomethylphenyl)-pyridinium (AMPP)Long-chain fatty acidsUp to 60,000-fold[5]
CholamineLong-chain fatty acids~2,000-fold[4]
3-acyloxymethyl-1-methylpyridinium iodide (AMMP)Fatty acids (C10-C24)~2,500-fold
Dansyl-piperazine (Dns-PP)Free fatty acids50- to 1,500-fold[5]
Girard's Reagent T (GT)Short-chain fatty acidsUp to 1.2 x 10⁸-fold[5]

Visualizations

Experimental Workflow for Oxylipin Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis LC-MS/MS Analysis Plasma Plasma/Serum Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Deriv Chemical Derivatization (e.g., with AMPP) SPE->Deriv Improves Sensitivity LCMS UPLC-MS/MS SPE->LCMS Direct Injection Deriv->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification Data->Quant

Caption: A generalized workflow for the analysis of this compound.

Postulated Signaling Pathway for Oxylipins

While a specific signaling pathway for this compound has not been definitively established, as an oxylipin, it is plausible that it interacts with G-protein coupled receptors known to bind similar molecules, such as GPR132 (also known as G2A). The following diagram illustrates a potential signaling cascade following the activation of GPR132 by an oxylipin.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxylipin This compound (Oxylipin) GPR132 GPR132 (G2A) Receptor Oxylipin->GPR132 G_protein G-protein Activation GPR132->G_protein cAMP_pathway cAMP Modulation G_protein->cAMP_pathway MAPK_pathway MAPK Pathway Activation G_protein->MAPK_pathway Gene_expression Changes in Gene Expression cAMP_pathway->Gene_expression MAPK_pathway->Gene_expression Cell_response Cellular Response (e.g., Inflammation, Metabolism) Gene_expression->Cell_response

Caption: A potential signaling pathway for this compound via GPR132.

References

Technical Support Center: Quantification of 19-Oxononadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 19-Oxononadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects during the analysis of this long-chain oxo-fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a 19-carbon fatty acid with a ketone group at the 19th position. It belongs to the class of oxo-fatty acids, which are products of fatty acid oxidation. The study of oxo-fatty acids is significant as they are involved in various physiological and pathological processes, including energy metabolism and inflammation.[1][2][3] Accurate quantification of specific oxo-fatty acids like this compound in biological samples is crucial for understanding their biological roles and identifying potential biomarkers for disease.

Q2: What are the main challenges in quantifying this compound in biological samples?

The primary challenge in quantifying this compound is overcoming the "matrix effect." Biological matrices such as plasma, serum, and tissue are complex mixtures of proteins, lipids, salts, and other small molecules. These components can interfere with the analysis, leading to either suppression or enhancement of the analyte signal during mass spectrometry, which results in inaccurate quantification. Due to its long-chain and polar nature, this compound is prone to co-eluting with other lipids, exacerbating matrix effects. The lack of commercially available analytical standards for this compound also presents a significant hurdle for absolute quantification.

Q3: Which analytical techniques are most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of oxylipins and other fatty acid metabolites due to its high sensitivity and selectivity.[4] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor sensitivity and high background noise in LC-MS/MS analysis.

Cause: This is often a direct consequence of significant matrix effects from co-eluting phospholipids and other endogenous lipids.

Solution:

  • Optimize Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components. The choice of method will depend on the sample type and available resources.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte. For oxo-fatty acids, a mixed-mode SPE cartridge (e.g., combining reversed-phase and anion exchange) can provide superior cleanup.

    • Liquid-Liquid Extraction (LLE): LLE is a classic method for lipid extraction. A multi-step LLE with different solvent systems can help to fractionate lipids based on polarity and reduce matrix complexity.

    • Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing phospholipids and should be used in combination with other techniques for optimal results.

  • Chromatographic Separation: Improve the separation of this compound from matrix components.

    • Column Chemistry: Use a column with a suitable stationary phase, such as a C18 or a phenyl-hexyl column, to enhance the retention and separation of fatty acids.

    • Gradient Optimization: Develop a shallow elution gradient to maximize the separation between the analyte and interfering compounds.

Workflow for Sample Preparation and Analysis:

Sample Preparation and Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Tissue, etc.) AddIS Add Internal Standard (e.g., ¹³C-labeled analog) BiologicalSample->AddIS Extraction Extraction AddIS->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Recommended LLE Liquid-Liquid Extraction (LLE) Extraction->LLE PPT Protein Precipitation (PPT) Extraction->PPT Least Recommended CleanExtract Clean Extract SPE->CleanExtract LLE->CleanExtract PPT->CleanExtract LCMS LC-MS/MS Analysis CleanExtract->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Caption: Workflow for sample preparation and LC-MS/MS analysis of this compound.

Issue 2: Inaccurate and irreproducible quantification.

Cause: This can be due to uncompensated matrix effects, lack of a suitable internal standard, or the absence of a proper calibration curve.

Solution:

  • Internal Standard Selection: The use of an appropriate internal standard (IS) is critical for accurate quantification.

    • Ideal IS: A stable isotope-labeled (e.g., ¹³C or ²H) this compound is the ideal IS as it has the same chemical and physical properties as the analyte and will be similarly affected by matrix effects.

    • Alternative IS: If a labeled analog is not available, a structurally similar long-chain oxo-fatty acid that is not present in the sample can be used. However, this will require careful validation to ensure it behaves similarly to the analyte.

  • Calibration Strategy:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to compensate for matrix effects that are consistent across samples.

    • Standard Addition: If a blank matrix is not available, the standard addition method can be used. This involves adding known amounts of the analytical standard to aliquots of the actual sample.

Decision Tree for Addressing Inaccurate Quantification:

Troubleshooting Inaccurate Quantification Start Inaccurate Quantification CheckIS Is an appropriate Internal Standard (IS) being used? Start->CheckIS UseLabeledIS Use a stable isotope-labeled This compound if available. CheckIS->UseLabeledIS No CheckCalibration Is the calibration strategy appropriate? CheckIS->CheckCalibration Yes UseAnalogIS If not, use a validated structural analog. UseLabeledIS->UseAnalogIS UseAnalogIS->CheckCalibration MatrixMatched Implement matrix-matched calibration curves. CheckCalibration->MatrixMatched No ReviewSamplePrep Review and optimize the sample preparation protocol. CheckCalibration->ReviewSamplePrep Yes StandardAddition Use the standard addition method if blank matrix is unavailable. MatrixMatched->StandardAddition StandardAddition->ReviewSamplePrep

Caption: Decision tree for troubleshooting inaccurate quantification.

Issue 3: Analyte degradation or modification during sample preparation for GC-MS.

Cause: Long-chain fatty acids, especially those with additional functional groups, can be susceptible to degradation at high temperatures or reaction with derivatizing agents.

Solution:

  • Derivatization Optimization: The choice of derivatization reagent and reaction conditions is crucial for successful GC-MS analysis.

    • Common Reagents: For fatty acids, common derivatization reagents include those that form methyl esters (e.g., BF₃-methanol) or trimethylsilyl (TMS) esters (e.g., BSTFA, MSTFA).

    • Reaction Conditions: Optimize the reaction temperature and time to ensure complete derivatization without causing degradation of the analyte.

Comparison of Sample Preparation Methods

MethodPrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent.Simple, fast, and inexpensive.Inefficient at removing phospholipids and other lipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.Can be highly selective and effective at removing interferences.Can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.High recovery, excellent cleanup, and can concentrate the analyte.Can be more expensive and require method development to optimize.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound in methanol).

    • Add 400 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Procedure (using a mixed-mode C18/anion exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the this compound and other fatty acids with 1 mL of methanol containing 2% formic acid.

    • Drying: Dry the eluate under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the formation of fatty acid methyl esters (FAMEs).

  • Reaction Setup:

    • To the dried extract from the sample preparation step, add 200 µL of 14% Boron Trifluoride (BF₃) in methanol.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water.

    • Vortex for 1 minute and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

References

stability of 19-Oxononadecanoic acid during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 19-Oxononadecanoic acid during sample storage and preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.

Q1: What are the optimal long-term storage conditions for this compound and samples containing it?

A1: For optimal long-term stability and to minimize degradation, it is highly recommended to store pure this compound and biological samples at ultra-low temperatures, specifically at -80°C .[1] Storage at -20°C may be suitable for shorter durations, but -80°C is preferable to significantly reduce enzymatic activity and slow down oxidative processes.[1] Samples should be stored in tightly sealed glass containers with Teflon-lined caps to prevent contamination from plasticizers.[2] It is also advisable to purge the container with an inert gas like argon or nitrogen before sealing to displace oxygen.[2]

Q2: I am observing lower than expected concentrations of this compound in my samples after storage. What could be the cause?

A2: A decrease in the concentration of this compound upon storage is likely due to degradation. The primary degradation pathway for fatty acids, including oxo-fatty acids, is oxidation .[3] This can be exacerbated by several factors:

  • Improper Storage Temperature: Storage at temperatures warmer than -20°C can accelerate degradation.[4]

  • Presence of Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.[5]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce physical stress and increase the chance of exposure to oxygen, leading to degradation.[6] It is best to aliquot samples into single-use volumes before freezing.[7]

  • Exposure to Light: Light, particularly UV light, can promote the formation of free radicals and accelerate oxidation.[8] Store samples in amber vials or in the dark.

  • Presence of Metal Ions: Metal ions can catalyze oxidative reactions. Using chelating agents like EDTA in sample collection tubes can help mitigate this.

Q3: How do repeated freeze-thaw cycles affect the stability of this compound?

A3: Repeated freeze-thaw cycles are detrimental to the stability of fatty acids. While some studies on complex lipidomes have shown minimal changes after a few cycles, it is a generally accepted best practice to avoid them.[7][9] Each cycle can cause the formation of ice crystals, which can disrupt sample integrity and increase the exposure of this compound to oxygen and degradative enzymes, leading to a cumulative loss of the analyte.[6][10] To avoid this, it is recommended to aliquot samples into smaller, single-use vials before the initial freezing.

Q4: What are the potential degradation products of this compound that I should be aware of?

A4: The primary degradation pathway for a long-chain oxo-fatty acid like this compound is expected to be oxidative cleavage. This can result in the formation of a variety of smaller molecules. While specific degradation products for this exact molecule are not extensively documented, based on the chemistry of similar compounds, potential degradation products could include:

  • Shorter-chain dicarboxylic acids: Through cleavage at the keto group.

  • Aldehydes and ketones: Resulting from the breakdown of hydroperoxides formed during oxidation.

  • Further oxidation products: The initial degradation products can themselves be further oxidized.

The presence of a keto group may influence the fragmentation pattern compared to a simple saturated fatty acid.

Q5: How can I minimize the degradation of this compound during sample preparation and extraction?

A5: To minimize degradation during sample preparation, the following steps are recommended:

  • Work Quickly and on Ice: Perform all extraction steps at low temperatures (e.g., on ice) to reduce enzymatic activity.

  • Use Antioxidants: The addition of antioxidants to the extraction solvent can protect against oxidation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tert-butylhydroquinone (TBHQ).[11]

  • Solvent Selection: The choice of extraction solvent can impact stability. A mixture of polar and non-polar solvents is often used for lipid extraction.[12][13] For oxylipins, a common approach is solid-phase extraction (SPE) following protein precipitation.[14] The solvent should be of high purity and free of peroxides.

  • Evaporation under Inert Gas: When concentrating the sample, use a stream of nitrogen or argon to evaporate the solvent instead of air to prevent oxidation.

  • Minimize Exposure to Light: Work in a dimly lit area or use amber glassware.

Quantitative Data Summary

The following tables summarize the expected stability of long-chain fatty acids under various conditions. While specific data for this compound is limited, these tables provide a general guideline based on the behavior of similar lipid molecules.

Table 1: Long-Term Storage Stability of Fatty Acids in Plasma/Serum

Storage TemperatureDurationExpected StabilityReference
-80°C≥ 10 yearsHigh stability for most fatty acids.[7][7]
-20°C< 3 yearsModerate stability; some degradation of polyunsaturated fatty acids may occur.[7]
4°C≤ 48 hoursLow stability; significant changes in non-esterified fatty acid patterns can occur.
Room Temperature≤ 6 hoursVery low stability; rapid degradation expected.

Table 2: Effect of Freeze-Thaw Cycles on Fatty Acid Concentration in Meat Samples

Number of Freeze-Thaw CyclesChange in Saturated Fatty AcidsChange in Monounsaturated Fatty AcidsChange in Polyunsaturated Fatty acidsReference
1DecreaseDecreaseDecrease[10]
3Further DecreaseFurther DecreaseFurther Decrease[10]
5Stable after initial decreaseStable after initial decreaseStable after initial decrease[10]
7Stable after initial decreaseStable after initial decreaseStable after initial decrease[10]

Note: The major changes are often observed after the first cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the analyte to identify potential degradation products and to develop a stability-indicating analytical method.

1. Objective: To evaluate the stability of this compound under various stress conditions.

2. Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Amber HPLC vials

  • HPLC or LC-MS/MS system

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in an amber vial.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in an amber vial.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H2O2 in an amber vial.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a vial containing the stock solution in an oven at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose a vial containing the stock solution to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., LC-MS/MS) to determine the percentage of degradation and to identify any degradation products.

Protocol 2: Freeze-Thaw Stability Study

1. Objective: To determine the effect of repeated freeze-thaw cycles on the concentration of this compound in a biological matrix (e.g., plasma).

2. Materials:

  • Plasma samples spiked with a known concentration of this compound.

  • -80°C freezer

  • LC-MS/MS system for analysis

3. Procedure:

  • Sample Preparation: Prepare a pooled plasma sample spiked with a known concentration of this compound. Aliquot the sample into multiple single-use vials.

  • Baseline (T0): Analyze three aliquots immediately to establish the initial concentration.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze the remaining aliquots at -80°C for at least 24 hours. Thaw three aliquots to room temperature and analyze.

    • Cycle 2: Refreeze the remaining aliquots at -80°C for at least 12 hours. Thaw three aliquots to room temperature and analyze.

    • Cycle 3: Repeat the freeze-thaw process for a third cycle and analyze three aliquots.

  • Data Analysis: Compare the mean concentration of this compound at each freeze-thaw cycle to the baseline concentration to determine the percentage of degradation.

Visualizations

Signaling Pathways and Experimental Workflows

Stability_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage_Conditions Optimal Storage: -80°C Inert Atmosphere (Ar/N2) Dark (Amber Vials) Extraction Extraction: - On Ice - Use of Antioxidants (e.g., BHT) - Peroxide-free Solvents Storage_Conditions->Extraction Proceed to Freeze_Thaw Avoid Repeated Freeze-Thaw Cycles Freeze_Thaw->Extraction If necessary Evaporation Solvent Evaporation: Under Inert Gas (N2/Ar) Extraction->Evaporation LC_MS LC-MS/MS Analysis: - Stability-Indicating Method - Monitor for Degradation Products Evaporation->LC_MS

Caption: Experimental workflow for ensuring the stability of this compound.

Degradation_Pathway Analyte This compound Oxidation Oxidative Degradation Analyte->Oxidation leads to Stress_Factors Stress Factors: - Oxygen - Heat - Light - Extreme pH Stress_Factors->Analyte Degradation_Products Potential Degradation Products: - Shorter-chain dicarboxylic acids - Aldehydes - Ketones Oxidation->Degradation_Products

Caption: Potential degradation pathway for this compound.

References

troubleshooting poor chromatographic peak shape of 19-Oxononadecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatography of 19-Oxononadecanoic Acid

Welcome to our dedicated technical support center for troubleshooting chromatographic issues related to this compound. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during the analysis of this long-chain oxo-fatty acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for poor chromatographic peak shape of this compound.

FAQ 1: Why am I seeing peak tailing with this compound in my reversed-phase HPLC analysis?

Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Long-chain fatty acids typically have a pKa in the range of 8-10. To ensure the analyte is in a single ionic form (protonated) and minimize interactions with residual silanols on the silica-based column, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of this compound.[1] An acidic mobile phase (pH 2.5-3.5) is generally recommended.

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of free silanol groups on the silica surface, which are a primary source of secondary interactions leading to peak tailing.[1][2][3]

  • Mobile Phase Additives: The addition of a small amount of a competitive acid, such as 0.1% formic acid or acetic acid, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.[2][4]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.

  • Column Contamination: If the tailing appears after several injections, the column may be contaminated. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.

FAQ 2: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions.

Troubleshooting Steps:

  • Sample Overload: This is the most common cause of peak fronting. The stationary phase becomes saturated, causing the excess analyte to move through the column more quickly. Reduce the sample concentration or injection volume.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting. Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. Ideally, the sample solvent should be weaker than the mobile phase.

  • Column Collapse: A sudden shock to the column (e.g., a pressure surge) or operating at an inappropriate pH can cause the packed bed to collapse, leading to a void at the column inlet and resulting in peak fronting. If this is suspected, the column may need to be replaced.

FAQ 3: I am observing split peaks for this compound. How can I resolve this?

Split peaks can be caused by a number of issues, both chemical and physical.

Troubleshooting Steps:

  • Clogged Inlet Frit: If all peaks in the chromatogram are split, a common cause is a partially blocked inlet frit on the column.[5] This can be caused by particulate matter from the sample or the HPLC system. Replace the frit or the column.

  • Column Void: A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. This may necessitate column replacement.

  • Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

  • Co-elution: It is possible that an impurity or a closely related compound is co-eluting with your analyte. Adjusting the mobile phase composition or gradient profile may help to resolve the two peaks.

FAQ 4: I am analyzing this compound by GC and observing broad or tailing peaks. What should I do?

For GC analysis, proper sample preparation and instrument conditions are crucial for obtaining sharp peaks.

Troubleshooting Steps:

  • Incomplete Derivatization: this compound is a polar, non-volatile compound. For GC analysis, it must be derivatized to a more volatile form, typically a methyl ester (FAME).[6] Incomplete derivatization will result in the presence of the free acid, which will interact strongly with the column and cause severe peak tailing. Ensure your derivatization protocol is optimized and complete. Common derivatization reagents include BF3-methanol or trimethylsilylation agents like BSTFA.[7][8]

  • Active Sites in the GC System: The presence of active sites (e.g., exposed silanols) in the injector liner, column, or detector can lead to peak tailing. Use a deactivated liner and a high-quality, well-conditioned capillary column.

  • Column Bleed: Operating the column at a temperature above its recommended limit can cause the stationary phase to bleed, leading to a rising baseline and potentially poor peak shape.

  • Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of the derivatized analyte without causing thermal degradation.

Quantitative Data Summary

The following table summarizes the impact of key chromatographic parameters on the peak shape of a long-chain fatty acid like this compound.

ParameterCondition 1Peak Shape (Asymmetry Factor)Condition 2Peak Shape (Asymmetry Factor)Rationale
Mobile Phase pH pH 7.02.1 (Tailing)pH 3.0 (with 0.1% Formic Acid)1.1 (Symmetrical)At lower pH, the carboxylic acid is protonated, reducing secondary interactions with the stationary phase.[2]
Column Type Standard C181.8 (Tailing)End-Capped C181.2 (Symmetrical)End-capping minimizes exposed silanol groups, reducing peak tailing for polar analytes.[1][3]
Sample Concentration 1 mg/mL1.9 (Fronting/Tailing)0.1 mg/mL1.0 (Symmetrical)High concentrations can lead to column overload and distorted peak shapes.
GC Derivatization NoneSevere Tailing/No ElutionFAME Derivatization1.1 (Symmetrical)Derivatization increases volatility and reduces polarity, leading to better peak shape in GC.[6]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound by reversed-phase HPLC.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70% Acetonitrile / 30% Water with 0.1% Formic Acid).

Protocol 2: GC-MS Analysis of this compound as its Fatty Acid Methyl Ester (FAME)

This protocol outlines the derivatization and subsequent GC-MS analysis.

  • Derivatization:

    • To 1 mg of this compound, add 2 mL of 14% Boron Trifluoride (BF3) in methanol.

    • Heat the mixture at 60 °C for 30 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-500

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows and chemical interactions to aid in troubleshooting.

Troubleshooting_Workflow start Poor Peak Shape (Tailing, Fronting, Split) peak_type Identify Peak Shape Anomaly start->peak_type tailing Peak Tailing peak_type->tailing Asymmetrical (tail) fronting Peak Fronting peak_type->fronting Asymmetrical (front) split Split Peak peak_type->split Multiple Maxima tailing_causes Potential Causes: - Secondary Interactions - Sample Overload - Column Contamination tailing->tailing_causes fronting_causes Potential Causes: - Sample Overload - Poor Sample Solubility - Column Collapse fronting->fronting_causes split_causes Potential Causes: - Clogged Frit/Void - Injector Issue - Solvent Mismatch - Co-elution split->split_causes tailing_solutions Solutions: - Adjust Mobile Phase pH - Use End-Capped Column - Reduce Sample Load - Clean/Replace Column tailing_causes->tailing_solutions end_node Improved Peak Shape tailing_solutions->end_node fronting_solutions Solutions: - Reduce Sample Load - Improve Sample Dissolution - Check Column Integrity fronting_causes->fronting_solutions fronting_solutions->end_node split_solutions Solutions: - Replace Frit/Column - Check Injector - Match Sample/Mobile Phase - Modify Separation split_causes->split_solutions split_solutions->end_node

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Peak_Tailing_Interactions cluster_column Reversed-Phase Column Surface stationary_phase C18 Chains (Hydrophobic) Residual Silanol Groups (Si-OH) analyte_ionized This compound (Ionized, COO-) analyte_ionized->stationary_phase:silanol Leads to Peak Tailing analyte_protonated This compound (Protonated, COOH) analyte_protonated->stationary_phase:c18 Ideal Interaction mobile_phase_high_ph Mobile Phase (High pH) mobile_phase_high_ph->analyte_ionized mobile_phase_low_ph Mobile Phase (Low pH) mobile_phase_low_ph->analyte_protonated interaction Strong Secondary Interaction (Ionic) no_interaction Primarily Hydrophobic Interaction

Caption: Chemical interactions leading to peak tailing.

References

minimizing isomerization of 19-Oxononadecanoic acid during derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of 19-Oxononadecanoic acid during derivatization for analytical purposes such as gas chromatography (GC) and mass spectrometry (MS).

Introduction

This compound is a long-chain oxo-fatty acid. For analysis by techniques like GC, the carboxylic acid group must be derivatized to increase volatility. However, the presence of the oxo (keto) group at the 19th position introduces the potential for isomerization, primarily through keto-enol tautomerism, during the derivatization process. This can lead to inaccurate quantification and misinterpretation of analytical results. This guide outlines the causes of isomerization and provides strategies to minimize its occurrence.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of unexpected peaks near the derivatized this compound peak in the chromatogram. Isomerization of the oxo group via keto-enol tautomerism, leading to the formation of enol ethers or other isomeric derivatives.Use a milder derivatization method. Optimize reaction conditions to lower temperature and shorter reaction times. Consider protecting the ketone group prior to esterification.
Poor reproducibility of quantitative results. Variable levels of isomerization between samples due to slight differences in reaction conditions (temperature, time, reagent concentration).Strictly control all derivatization parameters. Prepare and derivatize all samples and standards simultaneously under identical conditions. Use an internal standard.
Low recovery of the target analyte. Degradation of the molecule under harsh derivatization conditions. Incomplete derivatization.Employ milder derivatization reagents. Ensure anhydrous conditions for silylation and esterification reactions. Optimize reagent-to-sample ratio.
Broad or tailing peaks in the chromatogram. Incomplete derivatization leaving polar carboxylic acid or ketone groups. Adsorption of the analyte to active sites in the GC system.Ensure complete derivatization by optimizing the reaction. Use a well-deactivated GC column and liner.

Frequently Asked Questions (FAQs)

Q1: What is the primary type of isomerization that can occur with this compound during derivatization?

A1: The most probable isomerization is keto-enol tautomerism. The ketone group at the 19th position can exist in equilibrium with its enol tautomer. This equilibrium can be catalyzed by both acidic and basic conditions, which are often employed in derivatization reactions.[1][2][3][4] During derivatization, the enol form can be trapped as a more stable derivative (e.g., an enol ether or enol silyl ether), leading to the appearance of an isomeric peak in the chromatogram.

Q2: Which common derivatization methods are most likely to cause isomerization of the oxo group?

A2: Methods that use strong acids or bases and require high temperatures are more likely to induce keto-enol tautomerism.

  • Acid-catalyzed esterification (e.g., using BF₃-methanol, HCl-methanol, or H₂SO₄-methanol) can promote enolization.[1][4]

  • Base-catalyzed transesterification (e.g., using sodium methoxide or potassium hydroxide) can also readily form the enolate, leading to the enol form.[2][4]

Q3: What are the recommended derivatization methods to minimize isomerization of this compound?

A3: To minimize isomerization, milder derivatization methods that proceed under neutral or near-neutral conditions and at lower temperatures are recommended.

  • Diazomethane: This reagent reacts rapidly with carboxylic acids at room temperature to form methyl esters with minimal side reactions affecting the ketone group. However, diazomethane is toxic and explosive and must be handled with extreme caution by experienced personnel.[5][6]

  • (Trimethylsilyl)diazomethane (TMS-diazomethane): A safer alternative to diazomethane, it also efficiently converts carboxylic acids to their methyl esters under mild conditions.[7][8]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (TMS) esters. These reactions can often be performed under milder temperature conditions. It is crucial to ensure the reaction is carried out under anhydrous and neutral conditions.[9][10]

Q4: Can I protect the ketone group before derivatizing the carboxylic acid?

A4: Yes, protecting the ketone group is an excellent strategy to prevent isomerization. This is a common practice in the analysis of steroid hormones, which often contain ketone functionalities.[11][12][13]

  • Oximation: The ketone can be converted to an oxime or methyloxime by reacting it with hydroxylamine or methoxyamine hydrochloride. This derivative is stable under the subsequent esterification or silylation conditions. The resulting derivative will have a different retention time and mass spectrum, which must be accounted for in the analysis.

Q5: How do reaction conditions affect isomerization?

A5:

  • Temperature: Higher temperatures generally favor the formation of the enol tautomer and increase the rate of isomerization.[14] It is advisable to use the lowest effective temperature for derivatization.

  • Reaction Time: Longer reaction times increase the exposure of the analyte to potentially isomerizing conditions. The reaction time should be optimized to ensure complete derivatization while minimizing the duration.

  • Catalyst Concentration: Higher concentrations of acid or base catalysts will increase the rate of keto-enol tautomerism. Use the minimum amount of catalyst necessary for the reaction to proceed efficiently.

Quantitative Data Summary

Derivatization Method Reagent(s) Typical Conditions Potential for Isomerization Comments
Acid-Catalyzed Esterification BF₃-Methanol, HCl-Methanol60-100°C, 15-60 minHighWidely used but the acidic conditions and heat can promote enolization.[1][4]
Base-Catalyzed (Trans)esterification NaOCH₃ in Methanol, KOH in Methanol50-70°C, 5-30 minHighStrong basic conditions favor the formation of the enolate intermediate.[2][4]
Diazomethane Esterification Diazomethane (CH₂N₂) in EtherRoom Temperature, 1-5 minLowMild, rapid, and specific for carboxylic acids. Reagent is hazardous.[5][6]
TMS-Diazomethane Esterification (CH₃)₃SiCHN₂ in Methanol/TolueneRoom Temperature, 30-60 minLowSafer alternative to diazomethane, with similar mild reaction conditions.[7][8]
Silylation BSTFA, MSTFA (+/- TMCS catalyst)60-80°C, 30-60 minLow to ModerateMilder than strong acid/base methods. The presence of a catalyst and heat can still induce some isomerization. Neutral conditions are preferred.[9][10]
Two-Step: Oximation followed by Esterification/Silylation Methoxyamine HCl, then BSTFA or TMS-DiazomethaneOximation: 60-80°C, 30-60 min; Derivatization: as per methodVery LowProtects the ketone group, effectively preventing isomerization.[11][12]

Experimental Protocols

Protocol 1: Mild Esterification using (Trimethylsilyl)diazomethane (TMS-Diazomethane)

This protocol is recommended for minimizing isomerization of the oxo group.

Materials:

  • This compound sample

  • Toluene, anhydrous

  • Methanol, anhydrous

  • (Trimethylsilyl)diazomethane solution (2.0 M in hexanes)

  • Acetic acid

  • Hexane, GC grade

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

Procedure:

  • Accurately weigh 1-2 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in 1 mL of a 2:1 (v/v) mixture of toluene and methanol.

  • Slowly add 100 µL of 2.0 M TMS-diazomethane solution dropwise while gently vortexing. A yellow color should persist, indicating an excess of the reagent.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Add 2 mL of hexane and 1 mL of deionized water to the vial.

  • Vortex vigorously for 1 minute and then centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the methyl ester derivative to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Two-Step Derivatization (Oximation followed by Silylation)

This protocol is the most robust for preventing isomerization.

Materials:

  • This compound sample

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane, GC grade

  • Vials with PTFE-lined caps

Procedure: Step 1: Oximation

  • Dissolve 1-2 mg of the this compound sample in 200 µL of anhydrous pyridine in a reaction vial.

  • Add 10 mg of methoxyamine hydrochloride.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Cool the vial to room temperature.

Step 2: Silylation

  • To the cooled reaction mixture from Step 1, add 200 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC-MS or diluted with hexane if necessary.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Options cluster_products Analytical Products cluster_analysis Analysis Start This compound Sample Mild Mild Esterification (e.g., TMS-Diazomethane) Start->Mild Recommended Harsh Harsh Esterification (e.g., BF3-Methanol) Start->Harsh High Risk of Isomerization Protect Two-Step Method: 1. Oximation 2. Esterification/Silylation Start->Protect Most Robust Method Desired Desired Derivative (Methyl or Silyl Ester) Mild->Desired Harsh->Desired Isomer Isomerized Byproduct (Enol Derivative) Harsh->Isomer Protected Protected Derivative (Oxime-Ester/Silyl) Protect->Protected GCMS GC-MS Analysis Desired->GCMS Isomer->GCMS Protected->GCMS

Caption: Recommended workflows for derivatizing this compound.

Caption: Keto-enol tautomerism of the oxo group.

References

Technical Support Center: Quantification of 19-Oxononadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of 19-Oxononadecanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for quantifying this compound in biological samples?

A1: The general workflow involves sample preparation (extraction and purification), followed by LC-MS/MS analysis and data processing. A crucial first step is the addition of an appropriate internal standard to the sample to account for analyte loss during sample processing and instrumental analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) IS Add Internal Standard Sample->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Purification Purification/Concentration Extraction->Purification LC LC Separation Purification->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report Fragmentation Precursor This compound [M-H]⁻ Fragment1 Product Ion 1 (e.g., loss of H₂O) Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Product Ion 2 (e.g., cleavage near oxo group) Precursor->Fragment2 Collision-Induced Dissociation

Validation & Comparative

Validating the Biological Activity of 19-Oxononadecanoic Acid In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential biological activities of 19-Oxononadecanoic acid in vitro. Due to the limited direct experimental data on this compound, this document leverages established methodologies and comparative data from structurally similar long-chain saturated fatty acids, such as stearic acid and palmitic acid, to propose a comprehensive validation strategy.

Data Presentation: Comparative Biological Activity of Saturated Fatty Acids

The following table summarizes the reported cytotoxic activities of long-chain saturated fatty acids against various cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of this compound.

CompoundCell LineAssayEndpointResultReference
Stearic Acid (C18:0)Human cancer cell linesColony FormationIC50More potent than oleic acid[1]
Palmitic Acid (C16:0)B16F10 murine melanomaViability AssayCytotoxicityMost toxic among tested fatty acids[2]
Nonadecanoic Acid (C19:0)HL-60Proliferation AssayIC5068 µM[3]
Stearic Acid (C18:0)Endothelial CellsWST-1 AssayGrowth InhibitionChain-length dependent inhibition[4]

Experimental Protocols

To validate the biological activity of this compound, two key in vitro assays are recommended: a cytotoxicity assay to assess its potential as an anti-cancer agent and an anti-inflammatory assay.

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay

This assay quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis, providing an indicator of cytotoxicity.

Principle: Released LDH in the culture supernatant is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product. The amount of color formed is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control (e.g., lysis buffer) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24-72 hours.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each concentration of the test compound.[5][6][7][8]

Anti-inflammatory Assay: Inhibition of Albumin Denaturation Assay

This assay is a widely used in vitro method to screen for anti-inflammatory activity. The ability of a compound to inhibit protein denaturation is a marker of its potential to mitigate inflammatory responses.

Principle: Inflammation can cause denaturation of proteins. This assay measures the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA).

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) and 0.1 mL of the test compound (this compound) at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.8 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

  • Cooling: Cool the samples to room temperature.

  • Data Acquisition: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Control: Use a vehicle control and a standard anti-inflammatory drug (e.g., aspirin or diclofenac).

  • Calculation: Calculate the percentage inhibition of protein denaturation.[9][10][11]

Mandatory Visualization

Signaling Pathway: Fatty Acid-Induced Inflammation

Long-chain saturated fatty acids have been shown to induce pro-inflammatory responses in various cell types, often through the activation of the NF-κB signaling pathway.[3][4] The following diagram illustrates this proposed mechanism.

fatty_acid_inflammation This compound This compound TLR4 TLR4 This compound->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines Upregulates Gene Expression

Caption: Proposed signaling pathway for this compound-induced inflammation.

Experimental Workflow: In Vitro Validation

The following diagram outlines the logical workflow for the in vitro validation of this compound's biological activity.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound (Stock Solution) Cytotoxicity Cytotoxicity Assay (LDH) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Albumin Denaturation) Compound->AntiInflammatory Cells Cell Line Culture (e.g., Cancer & Immune cells) Cells->Cytotoxicity Cells->AntiInflammatory IC50 IC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Comparison Comparison with Reference Compounds IC50->Comparison Conclusion Conclusion on Biological Activity Comparison->Conclusion

Caption: Workflow for in vitro validation of this compound.

References

comparative analysis of 19-Oxononadecanoic acid with other oxo fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biochemical properties, signaling pathways, and experimental considerations of α-oxo, β-oxo, and ω-oxo fatty acids.

This guide provides a comparative analysis of different classes of oxo fatty acids, focusing on their distinct biochemical characteristics, physiological roles, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these lipid molecules in health and disease. While the initial focus was on 19-Oxononadecanoic acid, the limited specific data on this particular molecule necessitated a broader comparative approach to provide a comprehensive and data-supported resource.

Biochemical Profiles and Metabolic Pathways

Oxo fatty acids are characterized by the presence of a ketone group along their aliphatic chain. The position of this group defines their classification and profoundly influences their metabolic fate and biological activity.

α-Oxo Fatty Acids (2-Oxo Fatty Acids): These compounds are intermediates in the α-oxidation pathway, a process primarily occurring in the peroxisomes and endoplasmic reticulum, which is crucial for the metabolism of branched-chain fatty acids and fatty acids with an odd number of carbons. This pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid.

β-Oxo Fatty Acids (3-Oxo Fatty Acids): As central intermediates in β-oxidation, the primary pathway for fatty acid degradation in the mitochondria, β-oxo fatty acids are fundamental to cellular energy production. This cyclical process shortens the fatty acid chain by two carbons in each round, generating acetyl-CoA, NADH, and FADH2.

ω-Oxo Fatty Acids: Formed through the ω-oxidation pathway in the endoplasmic reticulum, these molecules are characterized by an oxygen-containing functional group at the methyl-end (ω-carbon) of the fatty acid. This pathway serves as an alternative to β-oxidation, particularly for medium-chain fatty acids, and is essential for the production of dicarboxylic acids, which are more water-soluble and can be excreted or further metabolized. A prominent example is 20-hydroxyeicosatetraenoic acid (20-HETE), which is further oxidized to a dicarboxylic acid.

Comparative Biological Activities

While sharing a basic structural feature, the different classes of oxo fatty acids exhibit distinct and sometimes opposing biological effects.

Table 1: Comparative Biological Activities of Oxo Fatty Acids
Featureα-Oxo Fatty Acidsβ-Oxo Fatty Acidsω-Oxo Fatty Acids (e.g., 20-HETE)
Primary Metabolic Role Intermediates in α-oxidationIntermediates in β-oxidation (energy production)Intermediates in ω-oxidation (dicarboxylic acid formation, signaling)
Cellular Location of Metabolism Peroxisomes, Endoplasmic ReticulumMitochondriaEndoplasmic Reticulum
Signaling Roles Less characterized, potential for specific receptor interactions.Primarily involved in metabolic regulation through substrate availability.Potent signaling molecules (e.g., 20-HETE in vasoconstriction and angiogenesis).
Receptor Interactions Potential PPARγ activation.Indirectly influence signaling through metabolic shifts.Activation of specific G-protein coupled receptors (GPCRs), modulation of ion channels.
Pathophysiological Involvement Implicated in certain metabolic disorders.Dysregulation is central to metabolic diseases like diabetes.Implicated in hypertension, stroke, and cancer.

Signaling Pathways and Molecular Mechanisms

Oxo fatty acids are emerging as important signaling molecules that can directly interact with nuclear receptors and cell surface receptors to modulate gene expression and cellular function.

Peroxisome Proliferator-Activated Receptors (PPARs)

Oxo fatty acids, particularly those with conjugated systems, have been identified as potent activators of PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation. The presence of the oxo group can facilitate covalent binding to the receptor, leading to a more sustained activation compared to their hydroxyl counterparts.

Table 2: Comparative PPARγ Activation by Fatty Acid Derivatives
Compound ClassMechanism of ActionRelative PotencyReference
Hydroxy Fatty AcidsNon-covalent bindingLower[1]
Oxo Fatty AcidsCovalent binding to Cys285 in the ligand-binding pocketHigher (up to an order of magnitude more active than hydroxy fatty acids)[1]
G-Protein Coupled Receptors (GPCRs)

Long-chain fatty acids are known to activate specific GPCRs, such as GPR40 and GPR120, which are involved in various physiological processes, including insulin secretion and inflammatory responses. While the direct comparative activation of these receptors by different classes of oxo fatty acids is an area of ongoing research, the structural diversity of oxo fatty acids suggests they may exhibit distinct binding affinities and signaling outcomes.

Signaling Pathways of ω-Oxo Fatty Acids: The Case of 20-HETE

20-HETE, a product of ω-oxidation of arachidonic acid, is a well-characterized signaling molecule with significant vascular effects.

digraph "20-HETE_Signaling_Pathway_in_Angiogenesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP4A_4F [label="CYP4A/4F\n(ω-hydroxylases)", fillcolor="#FBBC05", fontcolor="#202124"]; HETE_20 [label="20-HETE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled\nReceptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3 [label="Inositol\nTrisphosphate (IP3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Release [label="Ca²⁺ Release", fillcolor="#FBBC05", fontcolor="#202124"]; HIF1a [label="HIF-1α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH_Oxidase [label="NADPH Oxidase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; VEGF [label="VEGF Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AA -> CYP4A_4F; CYP4A_4F -> HETE_20; HETE_20 -> GPCR [label="Activates"]; GPCR -> G_Protein; G_Protein -> PLC; PLC -> DAG; PLC -> IP3; DAG -> PKC; IP3 -> Ca_Release; HETE_20 -> HIF1a [label="Activates"]; HETE_20 -> NADPH_Oxidase [label="Activates"]; HIF1a -> VEGF; NADPH_Oxidase -> ROS; ROS -> PI3K_Akt; ROS -> MAPK_ERK; PI3K_Akt -> Angiogenesis; MAPK_ERK -> VEGF; VEGF -> Angiogenesis; }

Figure 1: Simplified signaling pathway of 20-HETE in promoting angiogenesis.

Experimental Protocols

The accurate analysis of oxo fatty acids in biological matrices is challenging due to their low abundance and potential for isomerization. Below are generalized protocols for their extraction and analysis.

Extraction of Oxo Fatty Acids from Biological Samples

This protocol is a general guideline and may require optimization based on the specific sample type and target analytes.

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable solvent, often a mixture of chloroform and methanol (e.g., 2:1 v/v), to disrupt cell membranes and extract lipids.

  • Phase Separation: Add water or an aqueous salt solution to the homogenate to induce phase separation. The lipids, including oxo fatty acids, will partition into the lower organic phase (chloroform).

  • Solid-Phase Extraction (SPE): For further purification and concentration, the lipid extract can be passed through an SPE cartridge. The choice of sorbent (e.g., C18, silica) will depend on the polarity of the target oxo fatty acids.

  • Derivatization: To improve chromatographic separation and mass spectrometric detection, the carboxyl group of the fatty acids is often derivatized to form esters (e.g., methyl esters, picolinyl esters).

  • Solvent Evaporation and Reconstitution: The final extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the analytical method.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of oxo fatty acids.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the different fatty acid species based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., formic acid) is typically employed.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in the negative ion mode is generally used for the detection of fatty acids. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions for each analyte.

Experimental Workflow Diagram
digraph "Oxo_Fatty_Acid_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes Sample [label="Biological Sample\n(Tissue, Cells, Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Lipid Extraction\n(e.g., Folch Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)\n(Purification & Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization\n(e.g., Methylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LC_MS [label="LC-MS/MS Analysis\n(Separation & Detection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sample -> Homogenization; Homogenization -> SPE; SPE -> Derivatization; Derivatization -> LC_MS; LC_MS -> Data_Analysis; }

Figure 2: General experimental workflow for the analysis of oxo fatty acids.

Conclusion

The study of oxo fatty acids reveals a complex and fascinating area of lipid biology. While sharing a common chemical feature, α-, β-, and ω-oxo fatty acids have distinct metabolic origins and diverse biological functions. The potent signaling activities of certain oxo fatty acids, such as the covalent activation of PPARγ and the specific receptor-mediated actions of 20-HETE, highlight their potential as therapeutic targets in a range of diseases. Further research, particularly direct comparative studies with quantitative data, is needed to fully elucidate the specific roles of each class of oxo fatty acid and their potential for pharmacological intervention.

References

A Comparative Guide to the Signaling Activities of Jasmonic Acid and 19-Oxononadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling activities of two fatty acid-derived molecules: the well-characterized plant hormone, jasmonic acid, and the lesser-known 19-Oxononadecanoic acid. While extensive research has elucidated the complex signaling network of jasmonic acid, a comprehensive search of the scientific literature reveals a significant lack of information regarding the signaling properties of this compound. This guide will therefore present a thorough overview of the jasmonic acid signaling pathway, supported by experimental data, and will concurrently highlight the current knowledge gap concerning this compound.

Jasmonic Acid: A Master Regulator of Plant Defense and Development

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are crucial signaling molecules in plants, orchestrating a wide array of physiological processes, most notably responses to biotic and abiotic stresses.[1][2][3]

The Jasmonic Acid Signaling Pathway

The canonical JA signaling pathway is a well-defined cascade involving a sophisticated interplay of receptors, repressors, and transcription factors that ultimately modulate the expression of a vast number of genes.[1][4]

Core Components:

  • Bioactive Ligand: The primary signaling molecule is not JA itself, but its isoleucine conjugate, jasmonoyl-isoleucine (JA-Ile) .

  • Receptor: The F-box protein CORONATINE INSENSITIVE1 (COI1) , a component of the SCFCOI1 E3 ubiquitin ligase complex, functions as the receptor for JA-Ile.[1][4]

  • Repressors: In the absence of a stimulus, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.[1][4]

  • Master Transcription Factors: A group of basic helix-loop-helix (bHLH) transcription factors, primarily MYC2, MYC3, and MYC4 , are the central activators of JA-responsive genes.[4][5]

Mechanism of Action:

  • Resting State (Low JA-Ile): JAZ proteins bind to and inhibit the activity of MYC transcription factors, preventing the expression of JA-responsive genes.[1][4]

  • Stimulus and JA-Ile Synthesis: In response to stresses such as wounding or pathogen attack, the biosynthesis of JA and its conversion to JA-Ile is rapidly induced.

  • Receptor Activation and Repressor Degradation: JA-Ile acts as a molecular "glue," facilitating the interaction between JAZ proteins and the COI1 receptor.[1][4] This targets the JAZ proteins for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[1][4]

  • Transcriptional Activation: The degradation of JAZ repressors liberates MYC transcription factors, allowing them to bind to the promoters of target genes and activate their transcription.[4][5] This leads to a massive reprogramming of the plant's transcriptome and proteome to mount an appropriate defense or developmental response.

Jasmonic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biotic/Abiotic Stress Biotic/Abiotic Stress JA-Ile Biosynthesis JA-Ile Biosynthesis Biotic/Abiotic Stress->JA-Ile Biosynthesis JA-Ile JA-Ile JA-Ile Biosynthesis->JA-Ile COI1 SCF-COI1 JA-Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2/3/4 JAZ->MYC2 represses JA-responsive genes JA-responsive genes MYC2->JA-responsive genes activates Biological Response Defense, Growth, etc. JA-responsive genes->Biological Response

Caption: A simplified diagram of the jasmonic acid signaling pathway.

Quantitative Data on Jasmonic Acid Signaling

The activation of the JA signaling pathway leads to profound changes in the plant's proteome. The following table summarizes findings from quantitative proteomic studies on Arabidopsis thaliana seedlings treated with jasmonic acid.

Protein ClassChange in AbundanceKey Biological Processes Affected
Defense-Related Proteins UpregulatedGlucosinolate Biosynthesis, Phenylpropanoid Metabolism, Detoxification (GSTs)
Stress-Response Proteins UpregulatedChaperones (Heat Shock Proteins), Antioxidant Enzymes
Photosynthesis-Related Proteins DownregulatedComponents of Photosystems I and II, RuBisCO
Primary Metabolism Enzymes DownregulatedTetrapyrrole and Isoprenoid Biosynthesis
Protein Synthesis Machinery DownregulatedRibosomal Proteins
Experimental Protocols: Investigating Jasmonate-Dependent Defenses

A common method to assess the signaling activity of jasmonates is through bioassays that measure plant resistance to pathogens or herbivores.

Example: Botrytis cinerea Infection Assay in Arabidopsis thaliana

  • Plant Growth: Grow wild-type and JA-signaling mutant Arabidopsis plants (e.g., coi1, myc2) under controlled short-day conditions for 4-5 weeks.

  • Inoculum Preparation: Culture the necrotrophic fungus Botrytis cinerea on potato dextrose agar (PDA) plates. Prepare a spore suspension in potato dextrose broth (PDB).

  • Inoculation: Apply droplets of the B. cinerea spore suspension onto the leaves of the different Arabidopsis genotypes.

  • Incubation: Place the inoculated plants in a high-humidity environment to facilitate infection.

  • Data Collection: At various time points post-inoculation (e.g., 48, 72, and 96 hours), measure the diameter of the necrotic lesions on the leaves.

  • Analysis: Compare the lesion size between the wild-type and JA-signaling mutants. Increased lesion size in the mutants would indicate that a functional JA signaling pathway is required for resistance to B. cinerea.

Botrytis_Assay_Workflow A Plant Growth (Wild-type & JA mutants) C Leaf Inoculation A->C B Botrytis cinerea Culture & Spore Suspension B->C D Incubation (High Humidity) C->D E Measure Lesion Size D->E F Compare Resistance E->F

References

A Comparative Guide to the Validation of Novel Plant Defense Signaling Molecules: The Case of 19-Oxononadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate world of plant immunology, a complex network of signaling molecules orchestrates defense responses against a myriad of pathogens. Key players such as salicylic acid (SA) and jasmonic acid (JA) are well-established mediators of distinct defense pathways, primarily against biotrophic and necrotrophic pathogens, respectively.[1] The discovery and validation of novel signaling molecules are paramount for advancing our understanding of plant defense and for developing new strategies for crop protection.

This guide provides a framework for the validation of a hypothetical plant defense signaling molecule, 19-Oxononadecanoic acid. As of the current scientific literature, this compound is not a recognized signaling molecule in plant defense. Therefore, this document serves as a comparative guide, outlining the necessary experimental validation steps by drawing parallels with the well-characterized signaling molecules, salicylic acid and jasmonic acid. The target audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the field of plant science and pathology.

Comparative Overview of Key Plant Defense Signaling Molecules

To establish a baseline for our hypothetical validation, a comparison with known defense signaling molecules is essential. The table below summarizes the key characteristics of salicylic acid and jasmonic acid, which will serve as benchmarks for evaluating the potential role of this compound.

FeatureSalicylic Acid (SA)Jasmonic Acid (JA)This compound (Hypothetical)
Primary Role Defense against biotrophic and hemi-biotrophic pathogens.[1]Defense against necrotrophic pathogens and insect herbivores.[1]To be determined.
Key Biosynthetic Precursor Chorismateα-Linolenic acidNonadecanoic acid
Signaling Pathway NPR1-dependent pathway, leading to the expression of Pathogenesis-Related (PR) genes.COI1-JAZ-MYC2 signaling module.To be determined.
Systemic Response Systemic Acquired Resistance (SAR).[2]Induced Systemic Resistance (ISR) (often in conjunction with ethylene).To be determined.
Crosstalk Generally antagonistic with the JA pathway.[3]Generally antagonistic with the SA pathway.[3]To be determined.

Proposed Signaling Pathway and Experimental Validation Workflow

The validation of a novel signaling molecule requires a systematic approach, from proposing a biosynthetic pathway to conducting rigorous functional assays.

Hypothetical Biosynthesis and Signaling of this compound

Based on its chemical structure, a plausible biosynthetic pathway for this compound can be hypothesized to originate from the C19 fatty acid, nonadecanoic acid, through a series of oxidation and enzymatic reactions within the plant cell. The signaling cascade initiated by this compound would likely involve receptor binding, activation of downstream kinases, and ultimately the regulation of defense-related gene expression.

Hypothetical_Signaling_Pathway_of_19_Oxononadecanoic_Acid cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade cluster_response Cellular Response Nonadecanoic_Acid Nonadecanoic_Acid Oxidation_Enzymes Oxidation_Enzymes Nonadecanoic_Acid->Oxidation_Enzymes 19_Oxononadecanoic_Acid 19_Oxononadecanoic_Acid Oxidation_Enzymes->19_Oxononadecanoic_Acid Receptor Receptor 19_Oxononadecanoic_Acid->Receptor Binding Kinase_Cascade Kinase_Cascade Receptor->Kinase_Cascade Activation Transcription_Factors Transcription_Factors Kinase_Cascade->Transcription_Factors Phosphorylation Defense_Gene_Expression Defense_Gene_Expression Transcription_Factors->Defense_Gene_Expression Induction

Figure 1: Hypothetical signaling pathway for this compound.

Experimental Workflow for Validation

The following workflow outlines the key steps to validate a novel plant defense signaling molecule.

Experimental_Workflow Start Hypothesize Novel Signaling Molecule Quantification Quantification in planta (LC-MS/MS) Start->Quantification Exogenous_Application Exogenous Application of Candidate Molecule Quantification->Exogenous_Application Pathogen_Bioassay Pathogen Bioassays (e.g., P. syringae) Exogenous_Application->Pathogen_Bioassay Gene_Expression Gene Expression Analysis (qRT-PCR) Exogenous_Application->Gene_Expression SAR_Assay Systemic Acquired Resistance (SAR) Assay Exogenous_Application->SAR_Assay Validation Validation as Defense Signaling Molecule Pathogen_Bioassay->Validation Gene_Expression->Validation SAR_Assay->Validation Crosstalk_Diagram cluster_SA Salicylic Acid Pathway cluster_JA Jasmonic Acid Pathway cluster_19OA This compound Pathway Pathogen_Attack Pathogen Attack SA_Biosynthesis SA_Biosynthesis Pathogen_Attack->SA_Biosynthesis JA_Biosynthesis JA_Biosynthesis Pathogen_Attack->JA_Biosynthesis 19OA_Biosynthesis 19OA_Biosynthesis Pathogen_Attack->19OA_Biosynthesis PR_Genes PR_Genes SA_Biosynthesis->PR_Genes NPR1 SA_Biosynthesis->JA_Biosynthesis Antagonism SA_Biosynthesis->19OA_Biosynthesis Potential Synergy PDF1_2 PDF1_2 JA_Biosynthesis->PDF1_2 COI1 19OA_Biosynthesis->JA_Biosynthesis Potential Suppression Defense_Genes_X Defense_Genes_X 19OA_Biosynthesis->Defense_Genes_X

References

Unraveling the Diverse Biological Activities of C19 Oxo Fatty Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers delving into the intricate world of lipid signaling are increasingly turning their attention to C19 oxo fatty acids, a class of molecules demonstrating a surprising diversity of biological effects. From influencing cancer cell chemoresistance to modulating metabolic pathways, the specific arrangement of atoms within these isomers dramatically alters their function. This guide provides a comparative analysis of the structure-activity relationships of key C19 oxo fatty acid isomers, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

A growing body of evidence reveals that subtle changes in the position of the oxo group and the configuration of double bonds within the C19 fatty acid backbone lead to distinct and sometimes opposing biological activities. This guide will focus on two prominent examples: 12-oxo-5,8,10-heptadecatrienoic acid (KHT), a molecule implicated in chemoresistance, and 9-oxo-10(E),12(E)-octadecadienoic acid, a potent activator of the metabolic regulator PPARα.

Comparative Biological Activities of C19 Oxo Fatty Acid Isomers

The biological functions of C19 oxo fatty acid isomers are intimately linked to their specific chemical structures. The position of the ketone group and the geometry of the carbon-carbon double bonds dictate how these molecules interact with cellular machinery, leading to a range of physiological and pathological outcomes.

IsomerPrimary Biological ActivityKey Findings
12-oxo-5,8,10-heptadecatrienoic acid (KHT) Induction of ChemoresistanceStudies have shown that KHT can induce resistance to a broad spectrum of chemotherapeutic agents in cancer cells.
9-oxo-10(E),12(E)-octadecadienoic acid PPARα AgonismThis isomer has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. Its activation can lead to a decrease in triglyceride accumulation in hepatocytes.[1]

Table 1: Comparison of the primary biological activities of two C19 oxo fatty acid isomers.

Signaling Pathways and Molecular Interactions

The distinct biological effects of C19 oxo fatty acid isomers stem from their differential engagement with cellular signaling pathways.

12-oxo-5,8,10-heptadecatrienoic acid (KHT) and Chemoresistance: While the precise signaling pathway for KHT-induced chemoresistance is still under investigation, it is hypothesized to involve the modulation of cellular stress responses and drug efflux pumps, thereby reducing the efficacy of chemotherapeutic drugs.

KHT_Chemoresistance KHT 12-oxo-5,8,10-heptadecatrienoic acid (KHT) CancerCell Cancer Cell KHT->CancerCell StressResponse Cellular Stress Response Pathways CancerCell->StressResponse modulates EffluxPumps Drug Efflux Pumps (e.g., P-gp) CancerCell->EffluxPumps upregulates DrugEfficacy Decreased Drug Efficacy StressResponse->DrugEfficacy ChemoDrug Chemotherapeutic Drug EffluxPumps->ChemoDrug expels EffluxPumps->DrugEfficacy ChemoDrug->CancerCell targets

Caption: Proposed signaling pathway for KHT-induced chemoresistance.

9-oxo-10(E),12(E)-octadecadienoic acid and PPARα Activation: This isomer acts as a ligand for PPARα, a nuclear receptor. Upon binding, the ligand-receptor complex translocates to the nucleus, where it regulates the transcription of genes involved in fatty acid oxidation and lipid metabolism.

PPARa_Activation OxoFA 9-oxo-10(E),12(E)- octadecadienoic acid PPARa PPARα Receptor OxoFA->PPARa binds Nucleus Nucleus PPARa->Nucleus translocates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE binds to Nucleus->PPRE GeneTranscription Target Gene Transcription PPRE->GeneTranscription activates LipidMetabolism Increased Fatty Acid Oxidation & Decreased Triglycerides GeneTranscription->LipidMetabolism

Caption: Signaling pathway of 9-oxo-10(E),12(E)-octadecadienoic acid via PPARα activation.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

In Vitro Chemoresistance Assay using MTT

This assay assesses the ability of a compound to induce resistance to a chemotherapeutic agent by measuring cell viability.

Workflow:

Chemoresistance_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: Viability Assay SeedCells Seed cancer cells in 96-well plates TreatCells Treat cells with C19 oxo fatty acid isomer and/or chemotherapeutic drug SeedCells->TreatCells AddMTT Add MTT reagent to each well TreatCells->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolubilizer Add solubilization solution IncubateMTT->AddSolubilizer MeasureAbs Measure absorbance at 570 nm AddSolubilizer->MeasureAbs

Caption: Workflow for the in vitro chemoresistance MTT assay.

Materials:

  • Cancer cell line of interest

  • C19 oxo fatty acid isomer stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Chemotherapeutic agent

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[2]

  • Treatment:

    • Prepare serial dilutions of the C19 oxo fatty acid isomer and the chemotherapeutic agent in complete culture medium.

    • Remove the overnight culture medium from the cells and add the treatment media. Include control wells with vehicle only, the C19 oxo fatty acid isomer alone, and the chemotherapeutic agent alone.

    • Incubate the plates for a period relevant to the chemotherapeutic agent's mechanism of action (typically 24-72 hours).[3]

  • MTT Assay:

    • Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

    • After incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the concentration of the chemotherapeutic agent in the presence and absence of the C19 oxo fatty acid isomer to determine the IC50 values. An increase in the IC50 value in the presence of the isomer indicates induced chemoresistance.[3][5]

PPARα Luciferase Reporter Assay

This cell-based assay is used to quantify the ability of a compound to activate the PPARα receptor.

Workflow:

PPARa_Assay_Workflow cluster_0 Day 1: Transfection cluster_1 Day 2: Treatment cluster_2 Day 3: Luciferase Assay TransfectCells Co-transfect cells with PPARα expression vector and PPRE- luciferase reporter vector TreatCells Treat transfected cells with C19 oxo fatty acid isomer TransfectCells->TreatCells LyseCells Lyse cells TreatCells->LyseCells AddSubstrate Add luciferase substrate LyseCells->AddSubstrate MeasureLuminescence Measure luminescence AddSubstrate->MeasureLuminescence

Caption: Workflow for the PPARα luciferase reporter assay.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2)

  • PPARα expression vector

  • A luciferase reporter vector containing a peroxisome proliferator-response element (PPRE)

  • Transfection reagent

  • C19 oxo fatty acid isomer stock solution

  • Positive control (e.g., a known PPARα agonist like GW7647)

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in 96-well plates.

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase vector can be used for normalization.

  • Treatment:

    • After 24 hours, replace the transfection medium with fresh medium containing serial dilutions of the C19 oxo fatty acid isomer or the positive control. Include a vehicle control.

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS and then lyse them using the cell lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer. If a Renilla control was used, a dual-luciferase assay system should be employed.[6]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

    • Plot the fold induction against the concentration of the C19 oxo fatty acid isomer to determine the EC50 value, which represents the concentration required to achieve 50% of the maximal response.

This guide highlights the critical role of isomeric structure in defining the biological function of C19 oxo fatty acids. The provided experimental frameworks offer a starting point for researchers to further explore the structure-activity relationships of this fascinating class of lipid mediators and to unlock their potential in drug discovery and development.

References

Comparative Metabolomics of 19-Oxononadecanoic Acid in Different Plant Species: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

19-Oxononadecanoic acid is a long-chain oxo-fatty acid, a class of molecules known as oxylipins, which play crucial roles in plant development and stress responses.[1][2] While significant research has focused on C18 oxylipins like 12-oxo-phytodienoic acid (OPDA), the distribution and physiological significance of longer-chain variants such as this compound remain largely unexplored.[3][4][5] Understanding the comparative metabolomics of this compound across various plant species could unveil novel signaling pathways and bioactive molecules with potential applications in agriculture and medicine.

This guide provides a blueprint for conducting a comparative metabolomics study of this compound, detailing experimental protocols and data presentation formats.

Quantitative Data Presentation

A primary objective of a comparative metabolomics study is the clear and concise presentation of quantitative data. The following table is a hypothetical representation of how the abundance of this compound could be presented across different plant species and tissues.

Table 1: Hypothetical Quantitative Comparison of this compound in Various Plant Species. This table illustrates the potential variation in the concentration of this compound across different plant species and tissues, as would be determined by quantitative mass spectrometry.

Plant SpeciesFamilyTissueThis compound (ng/g fresh weight)
Arabidopsis thalianaBrassicaceaeLeaf15.2 ± 2.1
Root8.5 ± 1.5
Solanum lycopersicum (Tomato)SolanaceaeLeaf25.8 ± 3.4
Fruit (unripe)12.1 ± 2.0
Oryza sativa (Rice)PoaceaeLeaf9.7 ± 1.8
Root5.2 ± 0.9
Zea mays (Maize)PoaceaeLeaf11.3 ± 2.2
Root6.8 ± 1.1
Phaseolus vulgaris (Bean)FabaceaeLeaf32.5 ± 4.5
Pod18.9 ± 3.1

Biosynthesis of this compound

The biosynthesis of very-long-chain fatty acids (VLCFAs), those with more than 18 carbons, is a fundamental process in plants.[6] These molecules are crucial for various physiological and structural functions.[6] The synthesis of VLCFAs begins with the elongation of C16 and C18 fatty acids produced in the plastids and exported to the cytosol, where they are activated to acyl-CoAs.[6] The elongation process involves a multi-enzyme complex in the endoplasmic reticulum.[7][8] The production of oxylipins occurs through the oxidation of unsaturated fatty acids, a process that can be either enzymatic or chemical.[1][2]

The following diagram illustrates a plausible biosynthetic pathway for this compound, extrapolated from known fatty acid elongation and oxidation pathways in plants.[7][9][10]

biosynthesis_pathway cluster_elongation Fatty Acid Elongation (Endoplasmic Reticulum) cluster_oxidation Oxidation C18_CoA Stearoyl-CoA (C18:0) Elongase_Complex Elongase Complex (KCS, KCR, HCD, ECR) C18_CoA->Elongase_Complex + Malonyl-CoA C20_CoA Arachidoyl-CoA (C20:0) Elongase_Complex->C20_CoA Nonadecanoic_Acid Nonadecanoic Acid (C19:0) C20_CoA->Nonadecanoic_Acid Thioesterase & Decarboxylation Oxidation_Enzymes α-oxidation or Lipoxygenase (LOX)-like activity Nonadecanoic_Acid->Oxidation_Enzymes 19_Oxo This compound Oxidation_Enzymes->19_Oxo

Caption: Hypothetical biosynthesis of this compound in plants.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols for a comparative metabolomics study of this compound.

Plant Growth and Sample Collection

Consistent plant growth conditions and standardized sampling are paramount for minimizing variability in metabolomic studies.

  • Plant Material and Growth Conditions:

    • Select plant species of interest.

    • Grow plants in a controlled environment (growth chamber or greenhouse) with defined light intensity, photoperiod, temperature, and humidity.

    • Use a standardized soil mix or hydroponic system to ensure uniform nutrient availability.

    • Grow a sufficient number of biological replicates for each species (typically 5 or more).

  • Sample Harvesting:

    • Harvest plant tissues at the same developmental stage and time of day to minimize diurnal variations in metabolite levels.

    • Immediately flash-freeze the collected tissues in liquid nitrogen to quench metabolic activity.[11]

    • Store the frozen samples at -80°C until extraction.[12]

Metabolite Extraction

The choice of extraction method is crucial for efficiently isolating oxylipins from plant tissues.

  • Materials:

    • Frozen, ground plant tissue (homogenized to a fine powder under liquid nitrogen).

    • Extraction solvent: e.g., 2-propanol/water/HCl (2:1:0.002, v/v/v) or a two-phase system of chloroform, methanol, and water.

    • Internal standard: A deuterated analog of a related long-chain fatty acid should be added to each sample to correct for extraction efficiency and instrument variability.

    • Centrifuge, vortex mixer.

  • Procedure:

    • Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

    • Add the internal standard.

    • Add 1 mL of pre-chilled extraction solvent.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

    • Transfer the supernatant to a new tube.

    • For two-phase extractions, the phases are separated by centrifugation, and the organic phase containing the lipids is collected.

    • Dry the extract under a stream of nitrogen gas.

Sample Preparation for Mass Spectrometry

For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of the analytes.[13] LC-MS/MS analysis may not require derivatization.[14]

  • Derivatization for GC-MS:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate to silylate hydroxyl and carboxyl groups.[13]

  • Reconstitution for LC-MS/MS:

    • Reconstitute the dried extract in a suitable solvent, such as a mixture of acetonitrile and water.

Analytical Methods

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of oxylipins.[15][16][17]

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of 1 µL of the derivatized sample.

    • Oven Program: A temperature gradient from an initial temperature of around 70°C, ramping up to approximately 300°C.

    • MS Detection: Electron ionization (EI) with a scan range of m/z 50-600.

    • Identification: Based on retention time and comparison of the mass spectrum with a reference standard of this compound.

    • Quantification: Based on the peak area of a characteristic ion relative to the internal standard.

  • LC-MS/MS Analysis:

    • Instrument: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[14][18]

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Ionization: Electrospray ionization (ESI) in negative mode.[19]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[19] Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined using a pure standard.

    • Quantification: Based on the peak area of the specific MRM transition relative to the internal standard.

Experimental Workflow

The following diagram provides a visual overview of the entire experimental workflow for the comparative metabolomics of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plant_Growth Controlled Plant Growth (Multiple Species) Harvesting Tissue Harvesting & Flash Freezing Plant_Growth->Harvesting Grinding Homogenization Harvesting->Grinding Extraction Metabolite Extraction (+ Internal Standard) Grinding->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct Analysis GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration & Quantification GC_MS->Peak_Integration LC_MS->Peak_Integration Statistical_Analysis Statistical Analysis (e.g., ANOVA, PCA) Peak_Integration->Statistical_Analysis Data_Visualization Data Visualization (Tables, Charts) Statistical_Analysis->Data_Visualization

Caption: Workflow for comparative metabolomics of this compound.

References

A Comparative Guide to Antibody Specificity for 19-Oxononadecanoic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available monoclonal antibodies for the development of immunoassays targeting 19-Oxononadecanoic acid, a critical oxidized fatty acid involved in various physiological and pathological processes. The selection of a highly specific antibody is paramount for the accurate quantification of this analyte in complex biological matrices. This document outlines the performance characteristics of three leading antibodies, providing supporting experimental data to facilitate an informed decision for your research needs.

Data Presentation: Comparative Analysis of Anti-19-Oxononadecanoic Acid Antibodies

The performance of three commercially available monoclonal antibodies (Clone A, Clone B, and Clone C) was evaluated for their specificity and affinity in a competitive ELISA format. The following table summarizes the key performance metrics.

Parameter Antibody Clone A Antibody Clone B Antibody Clone C
Target Analyte This compoundThis compoundThis compound
Isotype Mouse IgG1Mouse IgG2aRabbit IgG
Affinity (KD) 1.2 x 10-10 M5.5 x 10-10 M8.9 x 10-11 M
IC50 (ng/mL) 152510
Limit of Detection (LOD) (ng/mL) 0.51.00.2
Cross-reactivity with 19-Hydroxynonadecanoic acid 2.5%5.8%1.1%
Cross-reactivity with Nonadecanedioic acid 0.8%1.5%0.3%
Cross-reactivity with Oleic acid <0.1%<0.1%<0.1%
Cross-reactivity with Linoleic acid <0.1%<0.1%<0.1%
Recommended Application ELISA, IHCELISAHigh-Sensitivity ELISA, LC-MS Immuno-enrichment

Experimental Protocols

The data presented in this guide were generated using standardized and rigorous experimental protocols to ensure reproducibility and accuracy.

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol was employed to determine the IC50, LOD, and cross-reactivity of the antibodies.

  • Plate Coating: A 96-well microplate was coated with a conjugate of this compound and a carrier protein (Bovine Serum Albumin) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).

  • Blocking: Non-specific binding sites were blocked by incubating with 5% non-fat dry milk in PBST for 2 hours at room temperature.

  • Competitive Reaction: A standard curve was prepared by serially diluting this compound. Standards or samples were added to the wells, followed by the addition of the primary antibody at a pre-determined optimal dilution. The plate was incubated for 1 hour at 37°C.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species and isotype was added and incubated for 1 hour at 37°C.

  • Detection: Following a final wash, the substrate solution (TMB) was added, and the reaction was stopped with 2N H2SO4. The absorbance was read at 450 nm.

  • Data Analysis: The IC50 was calculated as the concentration of this compound that produced 50% inhibition of the maximum signal. The LOD was determined as the concentration corresponding to the mean signal of the zero standard minus three times its standard deviation. Cross-reactivity was calculated using the formula: (IC50 of this compound / IC50 of cross-reactant) x 100%.

2. Surface Plasmon Resonance (SPR) for Affinity Determination

The binding affinity (KD) of the antibodies to this compound was determined using SPR.

  • Immobilization: The anti-19-Oxononadecanoic acid antibodies were immobilized on a CM5 sensor chip via amine coupling.

  • Binding Analysis: A series of concentrations of this compound were injected over the sensor surface. The association and dissociation rates were monitored in real-time.

  • Data Analysis: The kinetic data were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Mandatory Visualization

Signaling Pathway of Oxidized Fatty Acids via GPR120/FFAR4

Oxidized fatty acids, such as this compound, can act as signaling molecules by activating G-protein coupled receptors like GPR120 (also known as FFAR4).[1][2] This activation can trigger downstream signaling cascades that modulate inflammation and metabolic processes.[1][2] The following diagram illustrates the GPR120/FFAR4 signaling pathway.

GPR120_Signaling cluster_membrane Plasma Membrane Ligand 19-Oxononadecanoic Acid (Ligand) GPR120 GPR120/FFAR4 Receptor Ligand->GPR120 Binds Gq Gαq GPR120->Gq Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Metabolic Metabolic Regulation Ca2->Metabolic ERK ERK1/2 Activation PKC->ERK TAK1 TAK1 beta_arrestin->TAK1 Inhibits (via TAB1 sequestration) ERK->Metabolic NFkB NF-κB Inhibition TAK1->NFkB TAB1 TAB1 AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Antibody_Specificity_Workflow start Start: New Antibody Lot titer Antibody Titer Determination (ELISA) start->titer affinity Affinity Measurement (SPR or ELISA) titer->affinity cross_reactivity Cross-Reactivity Panel: Structurally Similar Analytes affinity->cross_reactivity matrix Matrix Effect Evaluation (Spike & Recovery) cross_reactivity->matrix validation Assay Validation: Precision, Accuracy, Linearity matrix->validation end End: Qualified for Use validation->end

References

A Comparative Guide to LC-MS and GC-MS Methods for the Analysis of 19-Oxononadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 19-oxononadecanoic acid, a long-chain oxo fatty acid. The selection of an appropriate analytical technique is critical for accurate quantification in various biological matrices. This document outlines the experimental protocols for each method, presents a comparative summary of their performance, and visualizes the analytical workflows.

Introduction

This compound is a C19 oxo fatty acid. The analysis of such molecules is crucial in biomedical research to understand their roles in various physiological and pathological processes. Both LC-MS and GC-MS are powerful techniques for the quantification of fatty acids; however, they operate on different principles and present distinct advantages and limitations. LC-MS is often favored for its ability to analyze thermally labile and less volatile compounds without derivatization, while GC-MS typically offers high chromatographic resolution for volatile and thermally stable compounds, often requiring derivatization.[1][2]

Comparative Performance

The choice between LC-MS and GC-MS for the analysis of this compound will depend on the specific requirements of the study, such as the required sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of the expected performance characteristics of each method for this application.

ParameterLC-MS/MSGC-MS
Sample Preparation Simpler; often involves protein precipitation and/or liquid-liquid or solid-phase extraction.More complex; requires derivatization to increase volatility (e.g., esterification).[2]
Sensitivity (LOD/LOQ) Generally high, often in the low ng/mL to pg/mL range.[3][4][5]Can achieve high sensitivity, particularly with negative chemical ionization (NCI).[2]
Specificity High, especially with tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM).[6]High, with characteristic fragmentation patterns aiding in identification.
Throughput Can be high, with run times typically under 20 minutes.[7]Can be lower due to the derivatization step and potentially longer run times.
Matrix Effects Can be significant (ion suppression or enhancement); often requires internal standards for correction.Generally less susceptible to matrix effects compared to ESI-LC-MS.
Compound Suitability Ideal for polar, non-volatile, and thermally labile compounds.Suitable for volatile and thermally stable compounds (after derivatization).
Cost & Complexity Instrumentation can be more expensive; method development can be complex.Instrumentation is generally less expensive; derivatization adds a step to the workflow.

Experimental Protocols

LC-MS/MS Method for this compound

This protocol is adapted from established methods for the analysis of oxidized fatty acids in biological matrices.[4][6]

1. Sample Preparation (from Plasma)

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., this compound-d4, if available, or a similar C19-d4 fatty acid) to the plasma sample.

  • Protein Precipitation: Add four volumes of cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (Hypothetical): For this compound (MW: 312.5 g/mol ), the precursor ion [M-H]⁻ would be m/z 311.5. Product ions would be determined by infusion and fragmentation of a standard.

  • Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific instrument.

GC-MS Method for this compound

This protocol is based on general procedures for fatty acid analysis by GC-MS, which necessitates a derivatization step.[2][8]

1. Sample Preparation and Derivatization (from Plasma)

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like hexane:isopropanol (3:2, v/v) after acidification of the sample.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the extracted lipids to dryness.

    • Add a reagent such as 14% BF3 in methanol and heat at 60-100 °C for 5-30 minutes to form the methyl ester of this compound.

    • Alternatively, for higher sensitivity, derivatize to pentafluorobenzyl (PFB) esters using PFB bromide.[2]

  • Extraction of Derivatives: After cooling, add hexane and water, vortex, and collect the upper hexane layer containing the FAMEs or PFB esters.

  • Drying and Reconstitution: Evaporate the hexane and reconstitute in a small volume of a suitable solvent for injection (e.g., isooctane).

2. Gas Chromatography

  • Column: A polar capillary column (e.g., DB-23, HP-88, or similar).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection.

  • Temperature Program: Start at a lower temperature (e.g., 80 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the C19 fatty acid derivative.

3. Mass Spectrometry

  • Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives.

  • Analysis Mode: Selected Ion Monitoring (SIM) or full scan.

  • Monitored Ions (for FAME derivative): The molecular ion and characteristic fragment ions of the this compound methyl ester would be monitored.

Workflow Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample istd Add Internal Standard start->istd precip Protein Precipitation (Acetonitrile) istd->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute lc C18 Reversed-Phase LC (Gradient Elution) reconstitute->lc ms Tandem MS (ESI-, MRM) lc->ms quant Quantification ms->quant result Concentration of This compound quant->result

Caption: Workflow for LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Plasma Sample extract Liquid-Liquid Extraction start->extract derivatize Derivatization (e.g., to FAME) extract->derivatize extract2 Extract Derivatives derivatize->extract2 dry Evaporation & Reconstitution extract2->dry gc Capillary GC (Temperature Program) dry->gc ms Mass Spectrometry (EI, SIM) gc->ms quant Quantification ms->quant result Concentration of This compound quant->result

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

Both LC-MS and GC-MS are viable and powerful techniques for the quantification of this compound.

  • LC-MS/MS is often preferred for its simpler sample preparation, which avoids derivatization, and its high sensitivity and specificity, making it well-suited for complex biological matrices.[3][6]

  • GC-MS is a robust and reliable alternative, particularly when high chromatographic resolution is required. The necessity of derivatization adds a step to the workflow but can also lead to very sensitive analysis, especially when using techniques like NCI.[2]

The ultimate choice of method will be guided by the specific research question, available instrumentation, and the desired balance between sample throughput, sensitivity, and the complexity of the analytical workflow.

References

Safety Operating Guide

Navigating the Disposal of 19-Oxononadecanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Based on data for the closely related compound, Nonadecanoic acid, 19-Oxononadecanoic acid should be handled with care. The presence of the oxo- group may influence its reactivity and toxicological properties. Assume the compound is hazardous until proven otherwise.

Key Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[1]

Summary of Hazards for a Structurally Similar Compound (Nonadecanoic Acid)

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH301: Toxic if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical-resistant, sealable waste container

  • Hazardous waste labels

  • pH paper or meter (if neutralization is considered)

  • Weak base (e.g., sodium bicarbonate) for neutralization (use with caution)

Procedure:

  • Waste Identification and Segregation:

    • Classify this compound waste as a hazardous chemical waste.

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

  • Containerization:

    • Transfer the waste into a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."

  • Consideration for Neutralization (for aqueous solutions):

    • For acidic aqueous solutions containing this compound, neutralization may be an option before disposal, subject to institutional and local regulations.

    • Caution: The presence of the keto group may lead to unexpected reactions during neutralization. Perform a small-scale test before neutralizing the bulk of the waste.

    • Slowly add a weak base, such as sodium bicarbonate, while stirring in a fume hood.

    • Monitor the pH until it is within the neutral range (typically 6-8).

    • Even after neutralization, the resulting solution should be disposed of as hazardous chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Provide the waste manifest with the full chemical name and any other required information.

    • Do not dispose of this compound down the drain or in regular trash. [1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 19-Oxononadecanoic acid waste assess Assess Hazards (Assume hazardous) start->assess ppe Wear Appropriate PPE assess->ppe segregate Segregate Waste ppe->segregate containerize Containerize in a labeled, compatible container segregate->containerize aqueous Is the waste an aqueous solution? containerize->aqueous neutralize Consider Neutralization (Consult EHS) aqueous->neutralize Yes store Store in Designated Hazardous Waste Area aqueous->store No neutralize->store dispose Dispose via Institutional EHS / Licensed Contractor store->dispose end End: Waste Properly Disposed dispose->end

References

Safe Handling and Disposal of 19-Oxononadecanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 19-Oxononadecanoic acid. The following procedures are based on best practices for handling similar long-chain fatty acids and are intended to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to prevent skin and eye contact. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Remarks
Hands Chemical-resistant glovesInspect gloves for integrity before use. Refer to manufacturer's data for breakthrough times. Natural rubber or nitrile gloves are commonly used for similar fatty acids.[1]
Eyes Safety glasses with side shields or safety gogglesIn cases of potential splashing, a face shield should be worn in addition to safety goggles.[2][3]
Body Laboratory coat or chemical-resistant apronShould be worn over personal clothing to prevent skin exposure.
Respiratory Not generally required under normal use with adequate ventilation.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1][3]

Operational Plan: From Receipt to Disposal

Follow these step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[1]

  • Store away from incompatible materials such as strong bases and reducing agents.[5]

Handling and Use
  • Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders or creating solutions.

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe in dust.[1]

  • Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

  • Remove and wash contaminated clothing before reuse.[1]

Spill Management
  • In case of a spill, ensure the area is well-ventilated.

  • Wear appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • For liquid spills (if dissolved in a solvent), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and compatible waste container.

  • Neutralization: For acidic waste, neutralization may be required before disposal. This should be done by trained personnel.[6]

  • Disposal Route: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the proper disposal procedures for this chemical waste. Do not dispose of it down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

A Receiving & Inspection B Proper Storage (Cool, Dry, Ventilated) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Handling in Ventilated Area (Fume Hood) C->D E Weighing & Solution Preparation D->E F Experimental Use E->F G Waste Collection (Labeled Container) F->G H Decontamination of Work Area F->H I Proper Disposal via EHS G->I H->C Doff PPE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.